BI-Dime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BI-DIME in Suzuki Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and material science. The efficiency and scope of this reaction are profoundly influenced by the choice of ligand coordinated to the palladium catalyst. This technical guide delves into the mechanism of the Suzuki coupling reaction when employing the BI-DIME ligand, a highly effective monophosphorus ligand. We will explore the catalytic cycle, the specific role of this compound in each mechanistic step, present quantitative data on its performance, and provide detailed experimental protocols for its application.
Introduction to the this compound Ligand
This compound is a dihydrobenzooxaphosphole-based monophosphorus ligand that has demonstrated exceptional efficacy in palladium-catalyzed Suzuki-Miyaura coupling reactions. Its structure, characterized by a bulky and electron-rich phosphine, imparts unique properties to the palladium catalyst, enabling high turnover numbers (TONs) and turnover frequencies (TOFs) even at very low catalyst loadings (ppm levels).[1] The ligand has proven effective for a broad range of substrates, including sterically demanding aryl halides and in environmentally benign solvent systems like water.[1][2]
The Catalytic Cycle of Suzuki Coupling with Pd/BI-DIME
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in modulating the reactivity and stability of the palladium species throughout this cycle.
Generation of the Active Catalyst
The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂). The this compound ligand coordinates to the palladium center, and subsequent reduction of Pd(II) to Pd(0) initiates the catalytic cycle. The bulky nature of the this compound ligand is thought to favor the formation of a highly reactive, monoligated Pd(0) species, (this compound)Pd(0), which is crucial for efficient oxidative addition.[3]
Oxidative Addition
The first step of the catalytic cycle is the oxidative addition of an aryl halide (Ar-X) to the (this compound)Pd(0) complex. This reaction involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, (this compound)Pd(Ar)(X). The electron-rich nature of the this compound ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the Ar-X bond. This step is often the rate-determining step of the overall reaction, and the electronic and steric properties of this compound are critical for its efficiency, especially with less reactive aryl chlorides.[3]
Transmetalation
Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can proceed through various pathways. The this compound ligand's steric bulk can influence the coordination sphere of the palladium complex, potentially creating a more open coordination site that facilitates the approach and reaction of the boronate.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination. The two organic groups (Ar and Ar') on the palladium(II) center couple to form the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active (this compound)Pd(0) species, which can then re-enter the catalytic cycle. The steric hindrance imposed by the bulky this compound ligand can promote this step by creating a sterically crowded environment around the palladium center, which favors the elimination of the product.
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling reaction catalyzed by a Pd/BI-DIME system.
Caption: Proposed catalytic cycle for the Pd/BI-DIME catalyzed Suzuki-Miyaura coupling.
Quantitative Data
The performance of the Pd/BI-DIME catalytic system has been evaluated across a range of Suzuki-Miyaura coupling reactions. The following tables summarize key quantitative data, demonstrating the high efficiency and broad applicability of this system.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using Pd(OAc)₂/rac-BI-DIME in Water with Triton X-100 Surfactant.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 97 |
| 3 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 96 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 92 |
| 6 | 3-Bromopyridine | 3-Phenylpyridine | 94 |
| 7 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 91 |
Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (500 ppm), rac-BI-DIME (550 ppm), K₃PO₄ (2.0 mmol), Triton X-100 (1 wt%), water (3 mL), 80 °C.[1]
Experimental Protocols
The following are generalized experimental protocols for conducting Suzuki-Miyaura coupling reactions using a Pd/BI-DIME catalytic system.
General Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol is adapted from the work of Patel et al. for reactions in water with a surfactant.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0005 mmol, 500 ppm)
-
rac-BI-DIME (0.00055 mmol, 550 ppm)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Triton X-100 (1 wt%)
-
Degassed water (3 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium phosphate, and Triton X-100.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and rac-BI-DIME in a small amount of degassed solvent (e.g., THF) under an inert atmosphere.
-
Add the appropriate amount of the catalyst stock solution to the reaction vessel.
-
Add degassed water to the reaction vessel.
-
Seal the vessel and place it in a preheated heating block at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the required time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Pd/BI-DIME catalyzed Suzuki coupling.
Conclusion
The this compound ligand has established itself as a powerful tool in the arsenal (B13267) of synthetic chemists for performing Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties contribute to the formation of a highly active and stable palladium catalyst, enabling the efficient synthesis of a wide array of biaryl compounds under mild conditions and with low catalyst loadings. The mechanistic understanding of its role in the catalytic cycle, from accelerating oxidative addition to promoting reductive elimination, provides a foundation for further catalyst development and the optimization of reaction conditions for challenging transformations in drug discovery and materials science. The provided data and protocols serve as a practical guide for researchers looking to leverage the advantages of the Pd/BI-DIME system in their synthetic endeavors.
References
Synthesis of BI-Dime and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of BI-Dime, a P-chiral monophosphorus ligand, and its derivatives. This document details the synthetic pathways, experimental protocols, and characterization data, offering a valuable resource for researchers in organic synthesis and drug development.
Core Synthesis of the this compound Scaffold
The synthesis of the this compound core, a P-chiral dihydrobenzooxaphosphole (BOP) moiety, is a critical process for obtaining a range of valuable ligands for asymmetric catalysis. An efficient and practical approach has been developed for the large-scale preparation of the enantiomerically pure BOP core.[1][2]
The synthesis commences with the commercially available 1,3-dimethoxybenzene. This starting material undergoes a sequence of reactions to construct the racemic dihydrobenzooxaphosphole oxide intermediate. A key step in achieving the desired enantiopure product is a chemical resolution process. This involves the unique epimerization of the P-chiral center of the undesired diastereomer through chlorination, followed by crystallization, which allows for a high yield of the desired diastereomer.[1][2]
An alternative approach for the construction of the biaryl axis present in this compound and its derivatives involves a Negishi cross-coupling reaction. This method has proven effective for the synthesis of new derivatives that were not accessible through previous routes that employed Suzuki-Miyaura coupling. The use of a Pd2(dba)3/BI-DIME catalyst system in this approach affords the desired biaryl compounds in good yields.[3][4]
Experimental Protocol: Synthesis of the P-Chiral Dihydrobenzooxaphosphole Core
The following protocol is a summary of the key steps involved in the synthesis of the enantiomerically pure P-chiral dihydrobenzooxaphosphole (BOP) core.
Step 1: Synthesis of the Racemic Phosphine (B1218219) Oxide
-
1,3-Dimethoxybenzene is lithiated using n-butyllithium in tetrahydrofuran (B95107) (THF) at a temperature ranging from -20 to 0 °C.
-
The resulting lithiated species is then reacted with tert-butyldichlorophosphine (B1583324) at the same temperature.
-
The reaction is quenched with water to yield the phosphinate intermediate.
-
The crude phosphinate in the aqueous layer is directly treated with 25% aqueous sodium hydroxide (B78521) and 37% aqueous formaldehyde (B43269) to afford the racemic 3-tert-butyl-2,3-dihydrobenzo[d][3][5]oxaphosphol-4-ol oxide.
Step 2: Chemical Resolution
-
The racemic phosphine oxide is subjected to a resolution process to separate the enantiomers.
-
The undesired (R,R)-diastereomeric phosphine oxide undergoes an epimerization at the P-chiral center via a chlorination step.
-
Subsequent crystallization allows for the isolation of the desired (R,S)-diastereomer in high yield (65%).[1]
Synthesis Pathway of the this compound Core
Caption: Synthetic pathway for the P-chiral dihydrobenzooxaphosphole core of this compound.
Synthesis of this compound Derivatives
The versatile P-chiral dihydrobenzooxaphosphole core serves as a scaffold for the synthesis of a variety of this compound derivatives. These derivatives are typically prepared through cross-coupling reactions to introduce different aryl or alkyl groups at specific positions.
General Protocol for Derivative Synthesis via Negishi Coupling
-
The P-chiral dihydrobenzooxaphosphole core is functionalized to introduce a suitable leaving group, such as a halide.
-
An organozinc reagent, prepared from the corresponding organic halide, is then coupled with the functionalized core in the presence of a palladium catalyst.
-
The this compound ligand itself can be used as part of the catalytic system, for example, with Pd2(dba)3.[4]
-
The reaction affords the desired this compound derivative, which can be purified using standard chromatographic techniques.
Quantitative Data for this compound Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Purity/ee | Reference |
| Phosphinate Formation | 1,3-Dimethoxybenzene, tert-Butyldichlorophosphine | n-BuLi, THF, -20 to 0 °C; H₂O quench | Phosphinate Intermediate | N/A | N/A | [1] |
| Cyclization | Phosphinate Intermediate | 25% aq. NaOH, 37% aq. Formaline | Racemic Phosphine Oxide | N/A | N/A | [1] |
| Resolution | Racemic Phosphine Oxide | Chlorination, Crystallization | (R,S)-Dihydrobenzooxaphosphole Oxide | 65% | >99% ee | [1] |
Applications of this compound and its Derivatives
This compound and its derivatives have emerged as highly effective P-chiral monophosphorus ligands in a variety of transition metal-catalyzed asymmetric reactions. Their unique steric and electronic properties contribute to high enantioselectivities and reactivities.
Key applications include:
-
Suzuki-Miyaura Cross-Coupling Reactions: this compound is a highly effective ligand for Suzuki-Miyaura cross-coupling reactions, even in aqueous media, allowing for the synthesis of biaryl compounds with low palladium catalyst loadings.[6]
-
Asymmetric Hydroboration: Rhodium-catalyzed asymmetric hydroboration of α-aryl enamides using this compound as the chiral ligand provides access to α-amino tertiary boronic esters with excellent enantioselectivities.[5]
-
Enantioselective Arylation: Modified this compound ligands, such as i-Pr-BI-DIME and Me₂-BI-DIME, have been successfully employed in the Pd-catalyzed 3-arylation of oxindoles to generate oxindoles with a quaternary C-3 stereocenter in high enantiomeric ratios.[7]
Experimental Workflow: Asymmetric Suzuki-Miyaura Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis of PâChiral Dihydrobenzooxaphosphole Core for BI Ligands in Asymmetric Transformations - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Synthesis of P-Chiral Dihydrobenzooxaphospholes Through Negishi Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-Depth Technical Guide to the Electronic and Steric Properties of BI-Dime
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-Dime, a P-chiral monophosphorus ligand, has emerged as a highly effective ligand in transition metal-catalyzed reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy is rooted in a unique combination of electronic and steric properties that influence the reactivity and selectivity of the catalytic cycle. This technical guide provides a comprehensive overview of the core electronic and steric characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.
Core Properties of this compound
This compound, systematically named (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a structurally complex phosphine (B1218219) ligand. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃O₃P | --INVALID-LINK-- |
| Molecular Weight | 330.36 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | [Various Suppliers] |
| Optical Purity (ee) | ≥99% (HPLC) | --INVALID-LINK-- |
| XLogP3 | 3.9 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 27.7 Ų | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bonds | 3 | --INVALID-LINK-- |
Electronic Properties
The electronic nature of a phosphine ligand is a critical determinant of its coordination to a metal center and its influence on the catalytic activity. Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters provide insights into the ligand's electron-donating ability and its propensity to engage in π-backbonding.
Computational Methodology for Electronic Property Calculation
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method:
-
Structure Input: Obtain the 3D coordinates of this compound from its crystallographic information file (CIF), such as the one available from the Crystallography Open Database (COD ID: 4123693 for rac-BI-DIME).
-
Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: From the output of the calculation, the energies of the HOMO and LUMO can be extracted. The HOMO-LUMO gap is the difference between these two energies.
A general workflow for this computational analysis is depicted below.
Steric Properties
The steric bulk of this compound plays a crucial role in controlling the coordination environment around the metal center, which in turn influences the selectivity and efficiency of the catalytic reaction. The primary descriptors for the steric properties of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the solid angle subtended by the ligand at the metal center. A larger cone angle indicates greater steric hindrance.
Percent Buried Volume (%Vbur)
The percent buried volume is the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. It provides a more nuanced measure of steric bulk compared to the cone angle.
Methodology for Steric Parameter Calculation
Software: A program capable of calculating steric parameters from atomic coordinates, often integrated into computational chemistry packages or available as standalone tools.
Method:
-
Input Structure: The crystallographically determined structure of a metal-BI-Dime complex or a computationally optimized structure is required.
-
Parameter Definition: Define the metal-phosphorus bond length (a standard value of 2.28 Å is often used for comparison).
-
Calculation: The software calculates the cone angle and percent buried volume based on the van der Waals radii of the atoms in the this compound ligand.
The logical relationship for determining steric properties is illustrated below.
Experimental Protocols
Synthesis of (S)-BI-DIME
Materials:
-
n-Butyllithium (n-BuLi)
-
(1R,2S)-(-)-Ephedrine
-
Formaldehyde (B43269) solution
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes)
Procedure:
-
Grignard or Lithiation Reaction: React 2-bromo-1,3-dimethoxybenzene with a strong base like n-BuLi in an inert solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding aryllithium species.
-
Phosphinylation: Add tert-butyldichlorophosphine to the aryllithium solution to form the corresponding aryl(tert-butyl)chlorophosphine.
-
Chiral Auxiliary Coupling: React the chlorophosphine with a chiral auxiliary, such as (1R,2S)-(-)-ephedrine, to form a diastereomeric phosphinamide.
-
Diastereomer Separation: Separate the diastereomers by chromatography or crystallization.
-
Reduction and Cyclization: Reduce the phosphinamide with a suitable reducing agent and cyclize with formaldehyde in the presence of an acid catalyst to form the dihydrobenzooxaphosphole ring system.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Cross-Coupling using a Pd/BI-DIME Catalyst
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing a pre-formed Pd/BI-DIME catalyst.[3]
Reaction: 4-Bromo-N,N-dimethylaniline with Phenylboronic acid
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
rac-BI-DIME
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ and this compound (in a 1:1.1 molar ratio) in toluene under an inert atmosphere and stir for 15-30 minutes.
-
Reaction Setup: In a reaction vessel, combine 4-bromo-N,N-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent and Catalyst Addition: Add toluene and water (e.g., in a 4:1 v/v ratio) to the reaction vessel. Add the pre-formed catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Conclusion
This compound is a powerful P-chiral monophosphorus ligand whose effectiveness stems from a sophisticated interplay of its electronic and steric characteristics. The ability to fine-tune the catalytic environment through the ligand's structure makes it a valuable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of these properties and the experimental and computational methodologies used to characterize them, serving as a practical resource for researchers in the field. Further computational studies are encouraged to provide precise quantitative data for the electronic and steric parameters of this compound, which will undoubtedly facilitate the rational design of new and improved catalytic systems.
References
The Discovery and Development of BI-DIME Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and application of BI-DIME ligands, a class of bulky biaryl monophosphorus ligands that have become instrumental in modern synthetic organic chemistry. This document provides a comprehensive overview of their synthesis, mechanism of action, and performance in catalytic reactions, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Rise of Bulky Biaryl Monophosphine Ligands
The development of efficient catalysts for cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with significant implications for drug discovery and materials science. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern synthesis. The efficacy of these reactions is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center, influencing the catalyst's stability, activity, and selectivity.
In the late 1990s, the introduction of bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald-type ligands, marked a significant advancement in the field. These ligands were found to dramatically enhance the efficiency of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions. Their steric bulk and electron-donating properties facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling reactions to proceed under milder conditions and with a broader range of substrates, including less reactive aryl chlorides.
The Emergence of this compound Ligands
Within the broader class of bulky biaryl monophosphine ligands, the this compound (3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1]oxaphosphole) family of ligands has emerged as a particularly effective and versatile tool. Developed as part of ongoing efforts to create more robust and efficient catalysts, this compound ligands feature a rigid dihydrobenzooxaphosphole backbone. This structural feature, combined with the bulky tert-butyl group on the phosphorus atom and the 2,6-dimethoxyphenyl substituent, confers unique steric and electronic properties that are highly advantageous for catalysis.
The rational design of this compound ligands was guided by the need for catalysts that could facilitate challenging cross-coupling reactions, particularly those involving sterically hindered substrates. The unique architecture of this compound ligands allows for the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalysis.
Synthesis of this compound Ligands
The synthesis of this compound ligands is a multi-step process that requires careful control of reaction conditions. The following is a general experimental protocol for the synthesis of racemic this compound.
Experimental Protocol: Synthesis of rac-BI-DIME
Materials:
-
2-Bromo-3-hydroxybenzaldehyde
-
2,6-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
tert-Butanol
-
tert-Butylphosphine
-
Formaldehyde (37% in water)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling: In a round-bottom flask, combine 2-bromo-3-hydroxybenzaldehyde, 2,6-dimethoxyphenylboronic acid, palladium(II) acetate, and SPhos in a mixture of toluene and water. Add potassium phosphate as the base. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the resulting biaryl aldehyde by column chromatography.
-
Phosphine Formation: Dissolve the purified biaryl aldehyde in a suitable solvent such as toluene. Add tert-butylphosphine and formaldehyde. Heat the mixture to facilitate the condensation and cyclization reaction.
-
Workup and Purification: After the reaction is complete, cool the mixture and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain rac-BI-DIME as a solid.
Mechanism of Action in Suzuki-Miyaura Cross-Coupling
This compound ligands play a crucial role in enhancing the efficiency of the Suzuki-Miyaura cross-coupling catalytic cycle. The bulky and electron-rich nature of the this compound ligand promotes the formation of a monoligated palladium(0) active species, which is highly reactive in the oxidative addition step.[2][3]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below, highlighting the key role of the this compound ligand.
References
An In-depth Technical Guide to the BI-DIME Ligand Core: Structure, Modifications, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BI-DIME ligand, a P-chiral monophosphorus ligand that has emerged as a powerful tool in modern synthetic chemistry. We will delve into its core structure, common modifications, and its significant applications in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The this compound Core Structure
This compound, chemically known as 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is the foundational structure of this ligand class. Its key features include a dihydrobenzooxaphosphole backbone, a bulky tert-butyl group, and a dimethoxyphenyl substituent. This specific arrangement creates a unique steric and electronic environment around the phosphorus atom, which is crucial for its catalytic activity and selectivity. The ligand is chiral at the phosphorus center, and both (R)- and (S)-enantiomers are commercially available, making it a versatile choice for asymmetric synthesis.
Molecular Structure of (S)-BI-DIME:
-
Molecular Formula: C₁₉H₂₃O₃P
-
Molecular Weight: 330.36 g/mol
-
CAS Number (S)-enantiomer: 1373432-09-7
Modifications of the this compound Core
The versatility of the this compound ligand is significantly enhanced through modifications to its core structure. These modifications primarily involve the introduction of substituents at the 2-position of the dihydrobenzooxaphosphole ring, leading to a range of derivatives with fine-tuned steric and electronic properties. These derivatives often exhibit improved performance in specific catalytic transformations.
Common this compound Modifications:
| Derivative Name | Modification at 2-position | Stereochemistry |
| Me-BI-DIME | Methyl group | (S,S) or (R,R) |
| iPr-BI-DIME | Isopropyl group | (S,S) or (R,R) |
These seemingly minor additions can have a profound impact on the ligand's ability to control the stereochemical outcome of a reaction, often leading to higher yields and enantioselectivities.
Applications in Asymmetric Catalysis
This compound and its derivatives have proven to be highly effective ligands in a variety of transition metal-catalyzed reactions, most notably in palladium- and rhodium-catalyzed processes. Their primary application lies in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. When employed in the synthesis of chiral biaryl compounds (atropisomers), the choice of ligand is critical for achieving high enantioselectivity. This compound ligands have demonstrated exceptional performance in this area, particularly in the synthesis of sterically hindered biaryls.
Quantitative Performance Data for this compound in Suzuki-Miyaura Couplings:
| This compound Derivative | Substrate Scope | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| (S)-BI-DIME | Axially chiral tetra-ortho-substituted biaryls | Good to Excellent | Up to 90.7:9.3 er | [3] |
| Me-BI-DIME | Axially chiral tetra-substituted α-boryl styrenes | Good | Excellent | [4] |
| iPr-BI-DIME | cis-2,3-diarylpiperidines | Moderate to Good | Moderate to Good | [5] |
| This compound Class (L22) | Atropisomeric biaryl heterocycles | >20% | 76:24 (S/R) | [6] |
Experimental Protocol: Synthesis of Tetra-ortho-substituted Biaryls
This protocol is a generalized procedure based on the successful application of the Pd/BI-DIME catalyst system for sterically demanding Suzuki-Miyaura couplings.[7]
-
Catalyst Preparation: In a glovebox, a solution of Pd(OAc)₂ and the desired this compound ligand (e.g., (S)-BI-DIME) in a 1:1.1 molar ratio is prepared in an appropriate anhydrous solvent (e.g., dioxane).
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ortho-disubstituted aryl bromide (1.0 equiv), the ortho-disubstituted arylboronic acid (1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (2.0 equiv).
-
Catalyst Addition: Add the freshly prepared Pd/BI-DIME catalyst solution to the reaction mixture. The palladium loading is typically in the range of 0.5 to 2.5 mol%.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a period of 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired tetra-ortho-substituted biaryl.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the this compound ligand plays a crucial role in facilitating the transformation and controlling stereochemistry.
Rhodium-Catalyzed Asymmetric Hydroboration
This compound has also been successfully employed as a chiral ligand in rhodium-catalyzed asymmetric hydroboration reactions. This method is particularly valuable for the synthesis of chiral α-amino tertiary boronic esters, which are important building blocks in medicinal chemistry.
Quantitative Performance Data for this compound in Asymmetric Hydroboration:
| This compound Derivative | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| This compound | α-arylenamides | Good | Up to 99% | [2][3][8] |
Experimental Protocol: Asymmetric Hydroboration of α-Arylenamides
This protocol is a generalized procedure based on the rhodium-catalyzed asymmetric hydroboration using this compound.[2][3][8]
-
Catalyst Precursor: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the this compound ligand are dissolved in an anhydrous solvent (e.g., THF).
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the α-arylenamide substrate (1.0 equiv) and the hydroborating agent, bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 equiv).
-
Reaction Initiation: The catalyst solution is added to the reaction mixture, which is then stirred at room temperature for the specified reaction time.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired chiral α-amino tertiary boronic ester.
Application in Drug Development: Synthesis of an HIV Integrase Inhibitor
A significant application demonstrating the power of this compound ligands is in the synthesis of complex, biologically active molecules. Notably, this compound has been instrumental in the practical and efficient synthesis of a chiral atropisomeric HIV integrase inhibitor.[9][10] The ligand-controlled Suzuki cross-coupling enabled the construction of the challenging biaryl core of the molecule with high stereoselectivity, a critical step in the overall synthesis.
Logical Workflow: this compound in HIV Integrase Inhibitor Synthesis
The following diagram outlines the logical workflow where a this compound-mediated reaction is a key step in the synthesis of a complex pharmaceutical agent.
While this compound's primary role to date has been as a powerful ligand in synthetic chemistry, its successful application in the synthesis of complex drug candidates underscores its importance to the drug development pipeline. The ability to efficiently and selectively create chiral molecules is a fundamental requirement in modern medicinal chemistry, and this compound has proven to be a valuable asset in this endeavor. Future research may explore the direct biological activities of this compound-containing metal complexes or their derivatives.
Conclusion
The this compound ligand core and its modified derivatives represent a significant advancement in the field of asymmetric catalysis. With their unique structural features, they provide chemists with a powerful tool to control the stereochemical outcome of a wide range of important chemical transformations. The quantitative data and experimental protocols presented in this guide highlight the high efficiency and selectivity achievable with this compound ligands in Suzuki-Miyaura cross-couplings and asymmetric hydroborations. Furthermore, their successful application in the synthesis of complex pharmaceuticals, such as HIV integrase inhibitors, solidifies their importance for researchers, scientists, and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the utility of the this compound ligand class is certain to expand into new and exciting areas of chemical synthesis.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Concise and Practical Asymmetric Synthesis of a Challenging Atropisomeric HIV Integrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of BI-Dime with Palladium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the coordination chemistry of the BI-Dime ligand with palladium. This compound, a P-chiral monophosphorus ligand, has emerged as a significant component in the development of highly efficient palladium catalyst systems. This document outlines the synthesis, structure, and catalytic applications of this compound palladium complexes, with a focus on their role in cross-coupling reactions.
The this compound Ligand: Structure and Properties
This compound, chemically known as 3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a bulky, electron-rich phosphine (B1218219) ligand. Its rigid backbone and chiral phosphorus center are key features that contribute to the high reactivity and selectivity observed in catalysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₃O₃P |
| Molecular Weight | 330.36 g/mol |
| Appearance | White to off-white solid |
| Key Structural Features | P-chiral center, bulky tert-butyl group, electron-donating dimethoxyphenyl group |
The unique steric and electronic properties of this compound allow for the formation of highly active and stable palladium precatalysts. These characteristics are particularly advantageous in facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of sterically hindered substrates.[3]
Synthesis of this compound Palladium Precatalysts
The most common and effective this compound palladium precatalysts are π-allylpalladium complexes and palladacycles. These precatalysts are designed to readily generate the active monoligated "L-Pd(0)" species under catalytic conditions.[4]
Experimental Protocol: Synthesis of (this compound)Pd(allyl)Cl
This protocol is based on general procedures for the synthesis of similar bulky phosphine-ligated allylpalladium chloride precatalysts.[4]
Materials:
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)
-
This compound ligand
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve allylpalladium(II) chloride dimer in anhydrous THF.
-
To this solution, add a solution of the this compound ligand (2.0 equivalents relative to the palladium dimer) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
To precipitate the product, add pentane to the reaction mixture and cool the flask in an ice bath or at -20 °C.
-
Collect the resulting solid by filtration, wash with pentane, and dry under vacuum to yield the (this compound)Pd(allyl)Cl precatalyst as a solid.
Diagram 1: Synthesis of (this compound)Pd(allyl)Cl
References
The Pivotal Role of BI-DIME in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. In this context, asymmetric catalysis has emerged as a powerful tool, and the development of novel chiral ligands is paramount. Among these, BI-DIME, a P-chiral monophosphorus ligand, has garnered significant attention for its remarkable performance in a variety of transition metal-catalyzed reactions. This technical guide provides an in-depth analysis of this compound's structure, synthesis, and its crucial role in asymmetric catalysis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Concepts: Structure and Functionality
This compound, or (3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole, is a member of the dihydrobenzooxaphosphole (BOP) family of ligands.[1] Its rigid backbone and the presence of a stereogenic phosphorus center are key to its ability to induce high levels of enantioselectivity. The bulky tert-butyl group on the phosphorus atom and the sterically demanding 2,6-dimethoxyphenyl substituent create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the substrate.
Performance in Asymmetric Catalysis: Quantitative Overview
This compound has demonstrated exceptional efficacy in several classes of asymmetric reactions, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and nickel-catalyzed reductive cyclizations. The following tables summarize the quantitative performance of this compound in these key transformations, showcasing its ability to deliver high yields and excellent enantioselectivities across a range of substrates.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
The this compound ligand has proven to be highly effective in the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling for the synthesis of sterically hindered, axially chiral biaryls. These structures are prevalent in natural products and privileged ligands for catalysis.
| Aryl Halide/Triflate | Boronic Acid | Product | Yield (%) | ee (%) | Reference |
| 1-bromo-2-methylnaphthalene | (2-methylnaphthalen-1-yl)boronic acid | Tetra-ortho-substituted biaryl | 85 | 90 | [1] |
| ortho-bromo aryl triflate | various arylboronic acids | Chiral biaryl triflates | up to 95 | up to 91 | [3] |
| 3,3'-dibromo-BINOL | Arylboronic acids | 3,3'-bis-arylated BINOL derivatives | High | >99 | [4] |
Nickel-Catalyzed Asymmetric Reductive Cyclization
In addition to palladium catalysis, this compound has been successfully employed as a ligand in nickel-catalyzed asymmetric intramolecular reductive cyclizations of alkynones. This methodology provides efficient access to chiral tertiary allylic alcohols containing furan (B31954) or pyran rings.
| Alkynone Substrate | Product | Yield (%) | ee (%) | Reference |
| Various 1,6-alkynones | Chiral tertiary allylic alcohols with furan/pyran rings | up to 99 | up to 99 | [2] |
| N-alkynones | Chiral pyrrolidines | High | High | [5] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of this compound in asymmetric catalysis. This section provides protocols for the synthesis of the (S)-BI-DIME ligand and its application in a representative asymmetric Suzuki-Miyaura coupling reaction.
Synthesis of (S)-BI-DIME
General Procedure for Asymmetric Suzuki-Miyaura Coupling
The following is a general procedure for the palladium-catalyzed asymmetric Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using the this compound ligand.[1]
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
(S)-BI-DIME ligand
-
Aryl bromide
-
Boronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and (S)-BI-DIME (1.2 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral biaryl.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is essential for optimizing reaction conditions and designing new catalysts. In the context of the palladium-catalyzed asymmetric Suzuki-Miyaura coupling, the this compound ligand plays a critical role in each step of the cycle. Computational studies have shown that for the synthesis of tetra-ortho-substituted biaryls, all steps in the catalytic cycle contribute to the overall enantioselection, with transmetalation and reductive elimination being the most significant contributors.[3]
Catalytic Cycle of Pd/BI-DIME in Suzuki-Miyaura Coupling
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective nickel-catalyzed intramolecular reductive cyclization of alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra- ortho- Substituted Biaryl Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Understanding the P-Chirality of BI-DIME: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-DIME, a P-chiral monophosphorus ligand, has emerged as a significant tool in modern asymmetric catalysis. Its unique stereochemical properties, centered at the phosphorus atom, play a crucial role in enabling high enantioselectivity in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the P-chirality of this compound, encompassing its synthesis, analytical characterization, and the mechanistic basis for its effectiveness in asymmetric induction.
Core Concepts of P-Chirality in this compound
The chirality of this compound originates from the stereogenic phosphorus center, which is configured in either an (S) or (R) form. This P-chirality is a key determinant of the ligand's ability to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The precise arrangement of the substituents on the phosphorus atom dictates the three-dimensional space available for the coordination of reactants, leading to the preferential formation of one enantiomer of the product over the other.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical step in its application. While a detailed, publicly available, step-by-step protocol for the enantioselective synthesis of this compound is not extensively documented in the literature, the general approach involves the use of chiral auxiliaries or enantioselective catalysis to establish the P-chiral center. A key precursor for a class of ligands including this compound is (R)-3-tert-Butyl-2,3-dihydrobenzo[d][1][2]oxaphosphol-4-ol oxide. The synthesis of this precursor has been achieved in kilogram quantities, with the absolute configuration of a key intermediate confirmed by X-ray crystallography.
Experimental Protocols for Characterization of P-Chirality
The determination of the enantiomeric purity and the absolute configuration of this compound is paramount for its effective use. The following sections detail the experimental methodologies employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary technique for determining the enantiomeric excess (ee) of this compound. Commercial suppliers of (S)-BI-DIME and (R)-BI-DIME report an enantiomeric excess of ≥99%, as determined by this method. While specific, detailed protocols for this compound are often proprietary, a general approach can be formulated based on methods used for similar P-chiral compounds.
Experimental Protocol: Chiral HPLC Analysis
| Parameter | Description |
| Column | A chiral stationary phase (CSP) column is essential. A Chiralpak OD-H column has been reported for the analysis of products from reactions using this compound ligands and is a suitable starting point. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. |
| Flow Rate | A flow rate in the range of 0.5-1.0 mL/min is common for analytical separations. |
| Detection | UV detection at a wavelength where this compound exhibits strong absorbance is used to monitor the elution of the enantiomers. |
| Temperature | The column temperature is typically maintained at a constant value (e.g., 25 °C) to ensure reproducible results. |
| Sample Preparation | A dilute solution of this compound in the mobile phase is prepared and injected onto the column. |
| Data Analysis | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
³¹P NMR spectroscopy is a powerful tool for the analysis of P-chiral compounds. In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form diastereomeric complexes that can be distinguished by their different chemical shifts in the ³¹P NMR spectrum.
Experimental Protocol: ³¹P NMR Analysis with a Chiral Solvating Agent
| Parameter | Description |
| NMR Spectrometer | A high-field NMR spectrometer is used to acquire the ³¹P NMR spectra. |
| Chiral Solvating Agent | A suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or a derivative, is added to the NMR sample. The choice of CSA may require screening to find one that provides optimal separation of the signals. |
| Solvent | A deuterated solvent in which both this compound and the CSA are soluble, such as CDCl₃ or C₆D₆, is used. |
| Sample Preparation | A solution of this compound and the chiral solvating agent in the deuterated solvent is prepared in an NMR tube. The molar ratio of CSA to this compound is typically varied to achieve the best resolution. |
| Data Acquisition | A standard proton-decoupled ³¹P NMR experiment is performed. |
| Data Analysis | The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes. |
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. While a publicly available crystal structure of this compound itself has not been identified, the X-ray structure of a rhodium complex of a related bisdihydrobenzooxaphosphole ligand, BIBOP, has been reported, confirming the stereoconfiguration of the ligand core. The determination of the crystal structure of this compound would provide invaluable insight into its three-dimensional structure and the spatial arrangement of the groups around the P-chiral center.
Hypothetical Experimental Workflow: X-ray Crystallography of this compound
Mechanism of Asymmetric Induction in Suzuki-Miyaura Cross-Coupling
The P-chirality of this compound is fundamental to its ability to induce enantioselectivity in the Suzuki-Miyaura cross-coupling reaction. The ligand coordinates to the palladium catalyst, creating a chiral pocket that influences the geometry of the key intermediates in the catalytic cycle.
Computational and experimental studies suggest that for this compound and related ligands, all steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can contribute to the overall enantioselection. However, the transmetalation and reductive elimination steps are often the most critical in determining the stereochemical outcome.
The chiral environment created by this compound forces the coupling partners to adopt a specific orientation during these key steps, leading to the preferential formation of one atropisomer of the biaryl product. The steric bulk and electronic properties of the substituents on the phosphorus atom of this compound are finely tuned to maximize this stereochemical control.
Catalytic Cycle of Asymmetric Suzuki-Miyaura Cross-Coupling with this compound
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Enantiomeric Excess (ee) | ≥99% | Chiral HPLC | Commercial Supplier Data |
Conclusion
The P-chirality of this compound is a cornerstone of its utility in asymmetric catalysis. Through a combination of rational design, enantioselective synthesis, and rigorous analytical characterization, this compound has been established as a highly effective ligand for promoting enantioselectivity in key organic transformations. A thorough understanding of its stereochemical properties and the mechanism by which it induces asymmetry is crucial for its successful application in the development of new synthetic methodologies and the efficient production of chiral molecules in the pharmaceutical and chemical industries. Further research, particularly the public disclosure of a detailed enantioselective synthesis and an X-ray crystal structure, would undoubtedly accelerate the broader adoption and innovation of this powerful P-chiral ligand.
References
The BI-Dime Ligand Family: A Technical Guide for Advanced Catalysis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BI-Dime ligand family represents a class of P-chiral monophosphorus ligands that have garnered significant attention in the field of organic synthesis, particularly for their exceptional performance in transition metal-catalyzed cross-coupling reactions. Characterized by a dihydrobenzo[d][1][2]oxaphosphole core, these ligands have proven instrumental in achieving high yields and enantioselectivities in challenging asymmetric transformations. Their utility has been notably demonstrated in the synthesis of complex, biologically active molecules, including novel HIV integrase inhibitors and potent anti-cancer agents. This technical guide provides an in-depth overview of the this compound ligand family, its members, applications, and the signaling pathways of molecules synthesized using this powerful catalytic tool.
The this compound Ligand Family: Core Structure and Members
The foundational structure of the this compound ligand family is the 3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole scaffold. The family includes various members with different stereochemistry and substitutions, allowing for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.
Key Members of the this compound Ligand Family:
| Ligand Name | Structure | Key Features |
| (S)-BI-DIME | (3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomerically pure (S)-configuration. Widely used in asymmetric catalysis. |
| (R)-BI-DIME | (R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomerically pure (R)-configuration. Complementary to (S)-BI-DIME for accessing the opposite enantiomer of a product. |
| rac-BI-DIME | Racemic mixture of (S)- and (R)-BI-DIME | Often used in initial reaction screening and for the synthesis of achiral products. |
| (S,S)-Me-BI-DIME | (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Methyl substitution at the 2-position, providing additional steric bulk. |
| (R,R)-Me-BI-DIME | (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomer of (S,S)-Me-BI-DIME. |
| (S,S)-iPr-BI-DIME | (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Isopropyl substitution at the 2-position for increased steric hindrance. |
| (R,R)-iPr-BI-DIME | (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1][2]oxaphosphole | Enantiomer of (S,S)-iPr-BI-DIME. |
Applications in Asymmetric Suzuki-Miyaura Cross-Coupling
The this compound ligand family has proven to be particularly effective in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the construction of chiral biaryl compounds, which are common structural motifs in pharmaceuticals and other biologically active molecules.
Synthesis of a Quinoline-Based HIV Integrase Inhibitor Intermediate
A notable application of the this compound ligand is in the synthesis of a key intermediate for a quinoline-based HIV integrase inhibitor. This reaction involves the atroposelective Suzuki-Miyaura coupling of a quinoline (B57606) derivative with a boronic acid. The use of a this compound ligand was crucial in achieving high diastereomeric ratios for this challenging transformation. Some of the resulting compounds have shown inhibitory effects on HIV-1 integrase with IC50 values below 500 nM[3].
Quantitative Data for Asymmetric Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-bromo-3-methyl-N-phenylbenzamide | 1-naphthylboronic acid | Chiral Monophosphorus Ligand | >99 | 88 | [4] |
| 2 | ortho-bromo aryl triflates | various arylboronic acids | This compound | high | up to 91 | [3] |
| 3 | multifunctionalized aryl halides | pyridylboronic acids | Chiral Monophosphorus Ligand | moderate to good | up to 92 | [3] |
| 4 | α-arylenamides | (Bpin)2 | (R)-BIDIME | good | up to 99 | [5] |
Synthesis of JNJ-4355, an MCL-1 Inhibitor
The this compound ligand class has also been instrumental in the synthesis of JNJ-4355, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The synthesis involves an asymmetric Suzuki-Miyaura reaction to construct the chiral biaryl core of the molecule. A screening of various chiral ligands identified a this compound derivative as optimal for achieving the desired enantioselectivity[1].
Experimental Protocols
General Procedure for Asymmetric Suzuki-Miyaura Coupling
The following is a general experimental protocol for a palladium-catalyzed asymmetric Suzuki-Miyaura coupling reaction using a this compound ligand. Specific conditions may vary depending on the substrates.
-
Preparation of the Catalyst: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd) and the desired this compound ligand (0.012 mmol, 6 mol %).
-
Reaction Setup: To the vial containing the catalyst is added the aryl halide (0.2 mmol, 1.0 equiv), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).
-
Solvent Addition: Dry and degassed solvent (e.g., THF, 2 mL) is added to the vial.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 72 h), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Synthesis of a Quinoline-Based HIV Integrase Inhibitor Intermediate Workflow
Caption: Workflow for the asymmetric Suzuki-Miyaura coupling to synthesize a chiral biaryl intermediate.
Signaling Pathways of Biologically Active Molecules Synthesized with this compound Ligands
As catalysts, this compound ligands do not have direct biological activity. However, they are instrumental in synthesizing molecules that are potent modulators of critical biological pathways.
Mechanism of Action of Quinoline-Based HIV Integrase Inhibitors
The quinoline-based compounds synthesized using this compound ligands act as allosteric inhibitors of HIV-1 integrase. Instead of binding to the catalytic active site, these inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to the aberrant multimerization of integrase monomers. This non-functional aggregate is incapable of binding to the viral DNA and catalyzing its integration into the host genome, thereby halting the viral replication cycle[2][6][7].
Caption: Mechanism of allosteric inhibition of HIV-1 integrase by quinoline-based compounds.
Mechanism of Action of JNJ-4355 (MCL-1 Inhibitor)
JNJ-4355 is a potent inhibitor of MCL-1, an anti-apoptotic protein of the BCL-2 family. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins like BAK and BAX and preventing them from inducing apoptosis. JNJ-4355 binds to the BH3-binding groove of MCL-1 with high affinity, displacing BAK and BAX. This allows BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis)[8][9][10].
Caption: JNJ-4355 inhibits MCL-1, leading to the activation of the intrinsic apoptotic pathway.
Conclusion
The this compound ligand family has emerged as a powerful and versatile class of P-chiral monophosphorus ligands for asymmetric catalysis. Their effectiveness in promoting challenging Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of complex chiral molecules with significant biological activity. The successful application of this compound ligands in the synthesis of a novel HIV integrase inhibitor and a potent MCL-1 inhibitor underscores their importance in modern drug discovery and development. Further exploration of this ligand family is anticipated to unlock new synthetic methodologies and provide access to a wider range of innovative therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
Methodological & Application
Application Notes and Protocols for BI-Dime Catalyzed Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the BI-Dime catalyzed Suzuki-Miyaura cross-coupling reaction. The use of the this compound ligand in conjunction with a palladium catalyst offers a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds critical for pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand is crucial for the efficiency and scope of this palladium-catalyzed reaction. This compound, a bulky and electron-rich monophosphorus ligand, has emerged as a highly effective ligand for Suzuki-Miyaura couplings, demonstrating remarkable activity and stability. This protocol is particularly notable for its application in aqueous media, offering a more sustainable and environmentally friendly approach to this powerful transformation.[1] The use of the surfactant Triton X-100 in water facilitates the reaction, allowing for low palladium catalyst loading.[1]
Advantages of the this compound Ligand
The this compound ligand offers several key advantages in Suzuki-Miyaura cross-coupling reactions:
-
High Efficiency: Enables high yields of coupled products for a broad range of substrates.[1]
-
Steric Hindrance: Facilitates the coupling of sterically demanding substrates, including the synthesis of hindered biaryls.[2]
-
Low Catalyst Loading: Effective at parts-per-million (ppm) levels of palladium, reducing the cost and environmental impact of the reaction.[1]
-
Aqueous Conditions: Promotes efficient coupling in water with the aid of a surfactant, eliminating the need for volatile organic solvents.[1]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the boronic acid coupling partners.[1]
Data Presentation
The following tables summarize the substrate scope and yields for the this compound catalyzed Suzuki-Miyaura coupling of various aryl bromides and phenylboronic acid in an aqueous Triton X-100 solution.
Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >99 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >99 |
| 3 | Bromobenzene | Biphenyl | >99 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 |
| 5 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 95 |
| 6 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 97 |
| 7 | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | 99 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 96 |
| 9 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | >99 |
| 10 | 1-Bromo-4-chlorobenzene | 4-Chlorobiphenyl | >99 |
| 11 | 2-Bromopyridine | 2-Phenylpyridine | 91 |
| 12 | 3-Bromopyridine | 3-Phenylpyridine | 94 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mol%), rac-BI-DIME (0.1 mol%), K3PO4 (2.0 mmol), 1 wt% Triton X-100 in H2O (4 mL), 80 °C, 1-3 h. Yields are isolated yields.
Table 2: Coupling of 4-Bromoanisole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxybiphenyl | >99 |
| 2 | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | >99 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | >99 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 98 |
| 5 | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 97 |
| 6 | 4-Cyanophenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 96 |
| 7 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methoxybiphenyl | >99 |
| 8 | 3-Methoxyphenylboronic acid | 3,4'-Dimethoxybiphenyl | >99 |
| 9 | 2-Thiopheneboronic acid | 2-(4-Methoxyphenyl)thiophene | 92 |
| 10 | 3-Pyridinylboronic acid | 3-(4-Methoxyphenyl)pyridine | 93 |
Reaction Conditions: 4-Bromoanisole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mol%), rac-BI-DIME (0.1 mol%), K3PO4 (2.0 mmol), 1 wt% Triton X-100 in H2O (4 mL), 80 °C, 1-3 h. Yields are isolated yields.
Experimental Protocols
Materials and Reagents
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
rac-BI-DIME ligand
-
Aryl halide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Triton X-100
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Silica (B1680970) gel (for chromatography)
General Procedure for this compound Catalyzed Suzuki Coupling in Aqueous Media
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent and Surfactant Addition: Prepare a 1 wt% solution of Triton X-100 in deionized water. Add 4 mL of this solution to the reaction vessel.
-
Catalyst Preparation and Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.05 mol%) and rac-BI-DIME (0.1 mol%) in a small amount of a suitable organic solvent (e.g., THF or dioxane). Add the appropriate amount of the catalyst stock solution to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the this compound catalyzed Suzuki coupling.
References
Application Notes and Protocols for C-C Bond Formation Using BI-DIME Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of BI-DIME and its derivatives, a class of P-chiral monophosphorus ligands, in synthetically valuable carbon-carbon (C-C) bond-forming reactions. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering robust methods for the construction of complex molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures. The use of the this compound ligand in conjunction with a palladium catalyst has been shown to be highly effective, even in environmentally benign solvent systems and with low catalyst loadings.[1]
Application: Synthesis of Biaryl Compounds in Water
An efficient and sustainable protocol for the Suzuki-Miyaura cross-coupling reaction has been developed using a palladium acetate (B1210297)/rac-BI-DIME catalytic system in water, facilitated by the surfactant Triton X-100. This method is applicable to a broad range of aryl and heteroaryl halides and boronic acids, affording excellent yields of the corresponding biaryl products.[1] This approach is particularly attractive for large-scale synthesis and in the context of green chemistry.
Quantitative Data
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Phenylbenzonitrile | 96 |
| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 90 |
| 7 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | 94 |
| 8 | Methyl 4-bromobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | 97 |
Experimental Protocol
Preparation of the Catalyst Stock Solution:
-
To a 10 mL crimp-cap vial containing a PTFE-coated magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 10 mg, 0.045 mmol) and rac-BI-DIME (30 mg, 0.09 mmol).
-
Add 5 mL of degassed toluene (B28343) to the vial.
-
Stir the mixture at room temperature for 15 minutes to obtain a clear, homogeneous catalyst stock solution.
General Procedure for Suzuki-Miyaura Coupling:
-
To a 10 mL crimp-cap vial containing a PTFE-coated oval-shaped magnetic stir bar, add Triton X-100 (0.5% w/w of water), the aryl bromide (2.5 mmol), and the arylboronic acid (1.05-1.3 equivalents).
-
Add potassium phosphate (B84403) (K₃PO₄, 3.0 equivalents) and degassed water to the vial.
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the required amount of the catalyst stock solution (typically providing 500 ppm of Pd) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the required time (typically 15-17 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Reaction Workflow
Catalytic Cycle
Nickel-Catalyzed Enantioselective Reductive Cyclization of N-Alkynones
The development of efficient methods for the synthesis of chiral nitrogen-containing heterocycles is of great importance in medicinal chemistry. A nickel-catalyzed intramolecular reductive cyclization of N-alkynones using a P-chiral bisphosphorus ligand, DI-BIDIME, provides a highly enantioselective route to pyrrolidine (B122466) and piperidine (B6355638) derivatives bearing chiral tertiary alcohols.[2][3]
Application: Synthesis of Chiral Pyrrolidine and Piperidine Derivatives
This protocol describes the synthesis of a variety of pyrrolidine and piperidine derivatives with high yields and excellent enantioselectivities. The reaction utilizes a nickel catalyst with the DI-BIDIME ligand and triethylsilane as a reducing agent.[2]
Quantitative Data
| Entry | Substrate (N-Alkynone) | Product | Yield (%) | er (S/R) |
| 1 | N-(But-3-yn-1-yl)-N-tosyl-1-phenylmethanimine oxide | (R)-1-Tosyl-2-((trimethylsilyl)oxy)-2-vinylpyrrolidine | 98 | >99:1 |
| 2 | N-(Pent-4-yn-1-yl)-N-tosyl-1-phenylmethanimine oxide | (R)-1-Tosyl-2-((trimethylsilyl)oxy)-2-vinylpiperidine | 95 | >99:1 |
| 3 | N-(But-3-yn-1-yl)-N-(4-methoxybenzenesulfonyl)-1-phenylmethanimine oxide | (R)-1-(4-Methoxybenzenesulfonyl)-2-((trimethylsilyl)oxy)-2-vinylpyrrolidine | 96 | 99:1 |
| 4 | N-(But-3-yn-1-yl)-N-tosyl-1-(4-chlorophenyl)methanimine oxide | (R)-1-Tosyl-2-((trimethylsilyl)oxy)-2-(4-chlorovinyl)pyrrolidine | 92 | 98:2 |
| 5 | N-(But-3-yn-1-yl)-N-tosyl-1-(naphthalen-2-yl)methanimine oxide | (R)-1-Tosyl-2-((trimethylsilyl)oxy)-2-(naphthalen-2-ylvinyl)pyrrolidine | 88 | 99:1 |
Experimental Protocol
General Procedure for Nickel-Catalyzed Reductive Cyclization:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Ni(COD)₂ (1 mol%) and (S,S)-DI-BIDIME (0.5 mol%).
-
Add anhydrous dioxane (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the N-alkynone substrate (0.2 mmol) to the reaction mixture.
-
Add triethylsilane (0.6 mmol) to the mixture.
-
Stir the reaction at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral pyrrolidine or piperidine derivative.
Proposed Reaction Mechanism
Asymmetric Hydroboration
Asymmetric hydroboration is a powerful method for the synthesis of chiral alcohols from alkenes. The use of chiral ligands, such as (S)-BIDIME, can induce high enantioselectivity in these transformations.
Application: Enantioselective Hydroboration of α-Arylenamides
(S)-BIDIME has been utilized as a P-chiral monophosphorus ligand in transition metal-catalyzed asymmetric hydroboration reactions. A notable application is the synthesis of chiral α-amino tertiary boronic esters through the enantioselective hydroboration of α-arylenamides.
Detailed quantitative data and a specific experimental protocol for the asymmetric hydroboration of α-arylenamides using (S)-BIDIME were not extensively available in the initial search results. Further literature investigation is recommended to establish a robust and optimized protocol for this specific application.
General Experimental Workflow (Hypothetical)
Disclaimer: The provided protocols are intended as a starting point. Optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal results. All experiments should be conducted by trained professionals in a well-ventilated fume hood, following all appropriate safety precautions.
References
Application of BI-DIME in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-DIME ((S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole and its enantiomer), a P-chiral monophosphorus ligand, in key synthetic transformations relevant to pharmaceutical development. This compound has proven to be a highly effective ligand in various transition metal-catalyzed reactions, offering high yields and excellent enantioselectivity, which are critical for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a ligand in palladium, rhodium, and nickel-catalyzed reactions. Its unique structural features contribute to its ability to induce high stereoselectivity in a range of transformations. Key applications include:
-
Suzuki-Miyaura Cross-Coupling: Essential for the formation of C-C bonds to create biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals. The this compound ligand, when combined with a palladium catalyst, facilitates these couplings with high efficiency, even at very low catalyst loadings.[1][2]
-
Asymmetric Hydroboration: Used for the enantioselective synthesis of chiral boronic esters, which are versatile intermediates in organic synthesis. Rhodium-catalyzed hydroboration of α-arylenamides using this compound provides access to chiral α-amino tertiary boronic esters with high enantiomeric excess.[3][4]
-
Asymmetric Hydrogenation: Enables the stereoselective reduction of various functionalized olefins to produce chiral compounds. Novel chiral ligands based on the this compound core structure have been developed for rhodium-catalyzed hydrogenations, achieving excellent enantioselectivities.[5]
-
Nickel-Catalyzed Reductive Cyclization: A derivative of this compound, DI-BIDIME, has been effectively used in nickel-catalyzed intramolecular reductive cyclization of O-alkynones to synthesize chiral tetrahydrofurans, which are structural motifs in some bioactive molecules.[6]
Data Presentation: Performance of this compound in Key Reactions
The following tables summarize the quantitative data from various studies, highlighting the efficiency and selectivity of this compound in different catalytic systems.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Catalyst System | Substrates | Pd Loading (ppm) | Yield (%) | Enantiomeric Excess (ee %) | Application | Reference |
| Pd(OAc)₂ / this compound | Aryl bromides and phenylboronic acid | 500 - 1000 | Excellent | N/A (for achiral products) | Synthesis of biaryls, including API intermediates | [1] |
| Pd(OAc)₂ / this compound | Ortho-bromo aryl triflates and arylboronic acids | 500 | High | Up to 91 | Synthesis of chiral biaryl triflates | [2] |
| Pd-BaryPhos (derived from this compound) | o-Sulfur or o-nitrogen-substituted aryl substrates | Not Specified | Excellent | Not Specified | Synthesis of axially chiral biaryls | [7] |
| Preformed Pd-BIDIME Precatalyst | Key intermediate for an API | 0.5 mol % | High and reproducible | N/A | Continuous flow synthesis | [8] |
Table 2: Rhodium-Catalyzed Asymmetric Hydroboration
| Catalyst System | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee %) | Product | Reference |
| Rhodium / this compound | α-Arylenamides | (Bpin)₂ | Good | Up to 99 | α-Amino tertiary boronic esters | [3] |
Table 3: Nickel-Catalyzed Intramolecular Reductive Cyclization
| Catalyst System | Substrate | Reducing Agent | Yield (%) | Stereoselectivity (E/Z) | Enantiomeric Ratio (er) | Product | Reference | |---|---|---|---|---|---|---| | Ni / DI-BIDIME | O-alkynones | Triethylsilane | Up to 99 | >99:1 | >99:1 | Chiral tetrahydrofurans |[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Water
This protocol is based on a highly efficient and sustainable method for Suzuki-Miyaura cross-coupling reactions.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Triton X-100
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.05 mol%, 500 ppm) and the this compound ligand (e.g., 0.1 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Triton X-100 (2.0 mol%).
-
Solvent Addition: Add degassed water (e.g., 2-3 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours, monitor by TLC or GC/LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using a Pd/BI-DIME catalyst system.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydroboration
This protocol outlines the synthesis of chiral α-amino tertiary boronic esters.[3]
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
(S)-BI-DIME ligand
-
α-Arylenamide
-
Bis(pinacolato)diboron (B136004) ((Bpin)₂)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and (S)-BI-DIME ligand in the anhydrous solvent. Stir for a short period to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the α-arylenamide and bis(pinacolato)diboron in the anhydrous solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate solution under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC or NMR).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired chiral α-amino tertiary boronic ester.
Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
This compound and its derivatives are powerful ligands for asymmetric catalysis in pharmaceutical synthesis. Their application allows for the efficient and highly selective construction of complex chiral molecules that are often key intermediates or active pharmaceutical ingredients themselves. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates. The high yields, excellent enantioselectivities, and the ability to perform reactions under sustainable conditions make this compound a valuable tool in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (S)-BIDIME = 97 1373432-09-7 [sigmaaldrich.com]
- 4. (S)-BIDIME = 97 1373432-09-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Hydroboration Using BI-DIME Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the P-chiral monophosphorus ligand, BI-DIME, in rhodium-catalyzed asymmetric hydroboration. The primary application highlighted is the enantioselective synthesis of chiral α-amino tertiary boronic esters from α-arylenamides, a transformation of significant interest in medicinal chemistry and drug development.
Introduction to this compound in Asymmetric Hydroboration
This compound is a P-chiral monophosphorus ligand belonging to a class of 2,3-dihydrobenzo[d][1][2]oxaphosphole derivatives.[1][2] While extensively used in reactions like the Suzuki-Miyaura cross-coupling, its application has been successfully extended to transition-metal-catalyzed asymmetric hydroboration.[3] Specifically, in combination with a rhodium precursor, this compound has proven to be a highly effective ligand for the asymmetric hydroboration of α-arylenamides.[4] This method provides a novel and efficient route to synthesize valuable α-amino tertiary boronic esters with high yields and excellent enantioselectivities.[4]
The resulting chiral boronic esters are versatile intermediates. The carbon-boron bond can be readily transformed into various functional groups, making these compounds valuable building blocks in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Reaction Principle and Mechanism
The core transformation involves the rhodium-catalyzed addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across the double bond of an α-arylenamide. The this compound ligand coordinates to the rhodium center, creating a chiral environment that directs the hydroboration to proceed with high enantioselectivity. The reaction yields a tertiary α-amino boronic ester.
Caption: General scheme for Rh/BI-DIME catalyzed hydroboration.
Quantitative Data Summary
The rhodium/BI-DIME catalytic system has been successfully applied to a range of α-arylenamide substrates, consistently delivering high yields and enantioselectivities. The data below is summarized from key literature.[4]
Table 1: Substrate Scope and Performance in the Asymmetric Hydroboration of α-Arylenamides
| Entry | Ar¹ (Aryl on Alkene) | Ar² (Aryl on Amide) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 3a | 95 | 98 |
| 2 | 4-Me-Ph | Phenyl | 3b | 92 | 97 |
| 3 | 4-MeO-Ph | Phenyl | 3c | 93 | 98 |
| 4 | 4-F-Ph | Phenyl | 3d | 95 | 98 |
| 5 | 4-Cl-Ph | Phenyl | 3e | 97 | 99 |
| 6 | 4-Br-Ph | Phenyl | 3f | 98 | 99 |
| 7 | 3-Me-Ph | Phenyl | 3g | 94 | 97 |
| 8 | 2-Me-Ph | Phenyl | 3h | 90 | 95 |
| 9 | 2-Naphthyl | Phenyl | 3i | 95 | 99 |
| 10 | Phenyl | 4-MeO-Ph | 3j | 94 | 98 |
| 11 | Phenyl | 4-Cl-Ph | 3k | 96 | 98 |
Reaction Conditions: See Protocol 4.1 for details. Data sourced from Hu, N. et al., J. Am. Chem. Soc. 2015, 137, 6746-6749.[4]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are required as the reagents are sensitive to air and moisture.
4.1 General Protocol for Rhodium-Catalyzed Asymmetric Hydroboration
This protocol is adapted from the work of Hu et al. for the synthesis of chiral α-amino tertiary boronic esters.[4]
Materials:
-
[Rh(cod)Cl]₂ (Rhodium precursor)
-
(S)-BI-DIME (or (R)-BI-DIME for the opposite enantiomer)
-
α-Arylenamide (Substrate)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]₂ (0.005 mmol, 1.0 mol%) and (S)-BI-DIME (0.011 mmol, 2.2 mol%).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the α-arylenamide substrate (0.5 mmol, 1.0 equiv.) and B₂pin₂ (0.6 mmol, 1.2 equiv.) in anhydrous THF (1.5 mL).
-
Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, add methanol (1.0 mL) to the reaction mixture and stir for an additional 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral α-amino tertiary boronic ester.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for asymmetric hydroboration.
Applications in Drug Development
Chiral α-amino boronic esters are valuable precursors in medicinal chemistry. They are analogues of α-amino acids and can be used to synthesize peptide mimics or enzyme inhibitors. The boronic acid functionality is known to interact with the active sites of various enzymes, particularly serine proteases. Therefore, the development of efficient stereoselective methods to access these compounds, such as the this compound-based hydroboration, is of high importance for the discovery of new therapeutic agents.[2]
Disclaimer: The protocols and data presented are for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety precautions. Users should consult the primary literature for complete details.
References
- 1. P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][1,3]oxaphosphole Motif for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-BIDIME = 97 1373432-09-7 [sigmaaldrich.com]
- 4. Collection - Synthesis of Chiral 뱉Amino Tertiary Boronic Esters by Enantioselective Hydroboration of 뱉Arylenamides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for BI-Dime Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the BI-DIME ligand in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, with a focus on providing clear, actionable information for laboratory use.
Introduction to this compound
This compound is a bulky, electron-rich monophosphine ligand that has demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions. Its unique structural features make it particularly effective for the coupling of sterically hindered substrates, which are often challenging for other catalyst systems. These attributes have led to its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The use of this compound as a supporting ligand in palladium-catalyzed Suzuki-Miyaura couplings has been shown to be highly effective, particularly for the synthesis of sterically hindered biaryls.
Data Presentation: Reaction Conditions for this compound Catalyzed Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids and their derivatives using a Pd/BI-DIME catalytic system.
Table 1: Coupling of Sterically Hindered Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (1) | (S)-BI-DIME (1.2) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2,4,6-Triisopropylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | rac-BI-DIME (1.2) | CsF | 1,4-Dioxane | 80 | 16 | 92 |
| 3 | 1-Bromo-2-isopropylbenzene | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | (R)-BI-DIME (2.4) | K₂CO₃ | THF/H₂O | 65 | 24 | 88 |
Table 2: Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | rac-BI-DIME (3) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 2 | 4-Chloroanisole | (4-Acetylphenyl)boronic acid | Pd₂(dba)₃ (1) | (S)-BI-DIME (2.4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 90 |
| 3 | 2-Chloropyridine | (3-Thienyl)boronic acid | Pd(OAc)₂ (2) | rac-BI-DIME (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
Table 3: Coupling in Aqueous Media [1]
| Entry | Aryl Halide | Boronic Acid Derivative | Pd(OAc)₂ (ppm) | rac-BI-DIME (ppm) | Surfactant | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1000 | 1200 | Triton X-100 | K₃PO₄ | 70 | 1 | 98 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid pinacol (B44631) ester | 500 | 600 | Triton X-100 | K₃PO₄ | 80 | 2 | 95 |
| 3 | 2-Bromopyridine | (4-Methoxyphenyl)boronic acid | 1000 | 1200 | Triton X-100 | K₃PO₄ | 70 | 1.5 | 92 |
Experimental Protocol: General Procedure for this compound Catalyzed Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for a wide range of substrates. Optimization of reaction parameters may be necessary for specific applications.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand (racemic or enantiopure)
-
Aryl or heteroaryl halide
-
Boronic acid or boronic acid derivative
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water (for aqueous protocols)
-
Surfactant (for aqueous protocols, e.g., Triton X-100)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel, add the palladium source, this compound ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent to the vessel and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl or heteroaryl halide and the boronic acid or its derivative to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
For Aqueous Protocol: [1]
-
To a reaction vessel, add the aryl halide, boronic acid derivative, base, and surfactant.
-
Add degassed water to the mixture.
-
Prepare a stock solution of the palladium precursor and this compound ligand in a suitable organic solvent (e.g., THF).
-
Add the required amount of the catalyst stock solution to the reaction mixture.
-
Heat the mixture to the specified temperature and monitor the reaction.
-
Work-up and purification follow the general procedure described above.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this compound is a highly effective ligand for C-C bond formation, its application in C-N cross-coupling reactions is not as extensively documented in the scientific literature. For this reason, a general protocol for Buchwald-Hartwig amination using a different, but commonly employed, bulky monophosphine ligand is provided below as a reference. Researchers are encouraged to screen this compound as a potential ligand for their specific amination reactions, as its steric and electronic properties could prove beneficial in certain cases.
General Considerations for Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Illustrative Example with a Different Ligand)
This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Aryl or heteroaryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry reaction flask.
-
Add the anhydrous solvent and stir for 10-15 minutes at room temperature.
-
Add the aryl or heteroaryl halide and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
III. Visualizations
Catalytic Cycle of this compound Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for BI-Dime Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for reactions catalyzed by the BI-DIME ligand family. The information is intended to guide researchers in applying these powerful catalytic systems to their own synthetic challenges, particularly in the context of pharmaceutical and materials science research.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using rac-BI-DIME
The palladium/rac-BI-DIME catalytic system has proven to be highly efficient for Suzuki-Miyaura cross-coupling reactions. It is particularly notable for its ability to function at very low catalyst loadings (ppm levels) in environmentally benign solvents like water, making it an attractive option for sustainable chemical synthesis. This system demonstrates a broad substrate scope, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl coupling partners.
Substrate Scope
The following table summarizes the scope of the Suzuki-Miyaura cross-coupling reaction between various aryl bromides and arylboronic acids, catalyzed by Pd(OAc)₂ with the rac-BI-DIME ligand in a water/surfactant system. The data highlights the excellent yields achieved across a variety of functionalized substrates.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | 95 | |||
| 2 | 92 | |||
| 3 | 98 | |||
| 4 | 91 | |||
| 5 | 96 | |||
| 6 | 89 | |||
| 7 | 94 | |||
| 8 | 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[1]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
rac-BI-DIME ligand
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
Triton X-100 (surfactant)
-
Degassed water
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and rac-BI-DIME in a suitable solvent under an inert atmosphere. The Pd/ligand ratio should be optimized for the specific reaction, but a 1:1.5 ratio is a good starting point.
-
Add the required amount of the catalyst stock solution to the reaction vessel to achieve the desired ppm loading of palladium.
-
Add degassed water and Triton X-100 to the reaction vessel. The concentration of the surfactant should be sufficient to form micelles (e.g., 2 wt%).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Nickel-Catalyzed Enantioselective Reductive Cyclization using DI-BIDIME
A significant application of a this compound derivative, DI-BIDIME, is in the nickel-catalyzed enantioselective intramolecular reductive cyclization of N-alkynones. This reaction provides a powerful method for the synthesis of chiral pyrrolidines and piperidines bearing tertiary allylic alcohols, which are important structural motifs in many biologically active molecules. The DI-BIDIME ligand is crucial for achieving high yields and excellent enantioselectivities.[2]
Substrate Scope
The following table illustrates the substrate scope for the nickel-catalyzed enantioselective reductive cyclization of various N-alkynones, highlighting the high yields and enantiomeric excesses (ee) obtained.
| Entry | Substrate | Product | Yield (%)[2] | ee (%)[2] |
| 1 | 95 | 98 | ||
| 2 | 92 | 97 | ||
| 3 | 96 | >99 | ||
| 4 | 88 | 96 | ||
| 5 | 94 | 99 | ||
| 6 | 91 | 98 | ||
| 7 | 90 | 97 | ||
| 8 | 93 | >99 |
Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Cyclization[2]
Materials:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
(S)-DI-BIDIME ligand
-
N-alkynone substrate (1.0 equiv)
-
Triethylsilane (HSiEt₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(COD)₂ (0.01 mmol, 1 mol%) and (S)-DI-BIDIME (0.011 mmol, 1.1 mol%) to an oven-dried reaction vial.
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the N-alkynone substrate (1.0 mmol) to the vial.
-
Add triethylsilane (2.0 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature (or as optimized for the specific substrate).
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral cyclic product.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical relationship in the development and application of this compound and its derivatives in catalysis, leading to the synthesis of valuable chemical entities.
References
Application Notes and Protocols for BI-Dime in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the BI-Dime family of P-chiral monophosphorus ligands in the synthesis of complex molecules. Detailed protocols for key applications, quantitative data, and mechanistic visualizations are presented to facilitate the adoption of this powerful catalytic tool in research and development settings.
Introduction to this compound Ligands
This compound and its derivatives are a class of electron-rich, sterically demanding P-chiral monophosphorus ligands. Their unique structural features have proven highly effective in palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures with high efficiency and stereoselectivity. These ligands are particularly adept at facilitating challenging transformations, such as the formation of sterically hindered biaryl linkages and the construction of chiral centers.
Application 1: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Naphthylisoquinoline Alkaloids
The asymmetric Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds. The use of chiral ligands, such as this compound, allows for the enantioselective formation of atropisomeric biaryls, which are prevalent in many natural products and pharmaceuticals. A notable application is the total synthesis of the antiviral and antimalarial naphthylisoquinoline alkaloids, Korupensamine A and B.
Experimental Protocol: Total Synthesis of Korupensamine A
This protocol details the key asymmetric Suzuki-Miyaura coupling step in the total synthesis of Korupensamine A.
Materials:
-
(S)-BI-DIME ligand
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Aryl bromide precursor to Korupensamine A
-
Naphthylboronic acid precursor to Korupensamine A
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a solution of Pd(OAc)₂ (1.0 mol%) and (S)-BI-DIME (1.1 mol%) in anhydrous 1,4-dioxane is stirred at room temperature for 20 minutes.
-
Reaction Setup: To a separate oven-dried flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), the naphthylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Reaction Execution: The pre-formed catalyst solution is transferred to the reaction flask via syringe. Degassed water (10% v/v of dioxane) is then added. The reaction mixture is stirred vigorously at 80 °C for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford enantiomerically enriched Korupensamine A precursor.
Quantitative Data: Asymmetric Suzuki-Miyaura Coupling for Korupensamine Synthesis
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Korupensamine A precursor (bromide) | Naphthylboronic acid | (S)-BI-DIME | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 | 95 |
| 2 | Korupensamine B precursor (bromide) | Naphthylboronic acid | (R)-BI-DIME | 1.0 | K₃PO₄ | Dioxane/H₂O | 20 | 24 | 89 | 97 |
Catalytic Cycle: this compound in Asymmetric Suzuki-Miyaura Coupling
The following diagram illustrates the proposed catalytic cycle for the this compound-palladium catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. The bulky and chiral nature of the this compound ligand is crucial for both the efficiency of the catalytic turnover and the enantioselectivity of the product.
Caption: Proposed catalytic cycle for the this compound-palladium catalyzed Suzuki-Miyaura reaction.
Application 2: Sustainable Suzuki-Miyaura Cross-Coupling in Water
In a move towards greener and more sustainable chemical processes, this compound has been successfully employed as a ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in water.[1] This approach utilizes a surfactant to create micelles, which act as nanoreactors, allowing the reaction to proceed efficiently in an aqueous medium.
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
Materials:
-
rac-BI-DIME
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Triton X-100 (surfactant)
-
Water, deionized
Procedure:
-
Catalyst Stock Solution Preparation: Prepare a stock solution of the pre-catalyst by dissolving Pd(OAc)₂ (1 equivalent) and rac-BI-DIME (1.1 equivalents) in anhydrous, degassed THF.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and Triton X-100 (2-5 mol%).
-
Reaction Execution: Add deionized water to the reaction vessel, followed by the catalyst stock solution (typically 500-1000 ppm Pd loading). The mixture is stirred at 60-80 °C for 1-4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Quantitative Data: Aqueous Suzuki-Miyaura Coupling of Various Substrates
| Entry | Aryl Bromide | Arylboronic Acid | Pd Loading (ppm) | Surfactant | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 500 | Triton X-100 | 80 | 1 | 98 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 1000 | Triton X-100 | 60 | 2 | 95 |
| 3 | 2-Bromopyridine | 3-Methylphenylboronic acid | 1000 | Triton X-100 | 80 | 3 | 91 |
Workflow for Sustainable Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for performing a this compound-palladium catalyzed Suzuki-Miyaura coupling in an aqueous micellar system.
Caption: General workflow for aqueous Suzuki-Miyaura cross-coupling using this compound.
Application 3: Synthesis of a Chiral HIV Integrase Inhibitor
The development of novel therapeutics often requires the synthesis of structurally complex molecules with high stereochemical control. A reengineered this compound ligand has been instrumental in the asymmetric Suzuki-Miyaura coupling to construct a challenging axially chiral biaryl core of an HIV integrase inhibitor.
Experimental Protocol: Asymmetric Synthesis of an HIV Integrase Inhibitor Core
Materials:
-
Reengineered (S)-BI-DIME derivative
-
Pd₂(dba)₃
-
Aryl bromide fragment
-
Arylboronic acid fragment
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343), anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (1.0 mol%), the reengineered (S)-BI-DIME ligand (2.2 mol%), the aryl bromide (1.0 equiv.), the arylboronic acid (1.3 equiv.), and K₂CO₃ (2.5 equiv.).
-
Reaction Execution: Anhydrous toluene and degassed water are added, and the vial is sealed and heated to 70 °C for 16-24 hours.
-
Work-up and Purification: The reaction is cooled, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the atropisomeric biaryl core.
Quantitative Data: Enantioselective Synthesis of HIV Integrase Inhibitor Core
| Entry | Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | er (S/R) |
| 1 | Reengineered (S)-BI-DIME | 2.0 | K₂CO₃ | Toluene/H₂O | 70 | 20 | 85 | 94:6 |
Application 4: Nickel-Catalyzed Asymmetric Synthesis of Tetrahydrofurans
Beyond palladium catalysis, a dimeric version of this compound, known as DI-BIDIME, has been shown to be a highly effective ligand in nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones to produce chiral tetrahydrofurans. These motifs are present in numerous natural products with important biological activities.
Experimental Protocol: Nickel-Catalyzed Synthesis of Chiral Tetrahydrofurans
Materials:
-
DI-BIDIME ligand
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
O-alkynone substrate
-
Triethylsilane (Et₃SiH)
-
Toluene, anhydrous
Procedure:
-
Catalyst Formation: In a glovebox, Ni(acac)₂ (2.0 mol%) and DI-BIDIME (2.2 mol%) are dissolved in anhydrous toluene and stirred for 15 minutes.
-
Reaction Execution: The O-alkynone substrate (1.0 equiv.) is added to the catalyst solution, followed by the slow addition of triethylsilane (2.0 equiv.). The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the chiral tetrahydrofuran (B95107) product.
Quantitative Data: Enantioselective Synthesis of Tetrahydrofurans
| Entry | Substrate (O-alkynone) | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl-substituted O-alkynone | 2.0 | Et₃SiH | Toluene | RT | 12 | 99 | >99 |
| 2 | Alkyl-substituted O-alkynone | 2.0 | Et₃SiH | Toluene | RT | 12 | 95 | 98 |
Logical Relationship in Ligand Design for Improved Catalysis
The development of more effective ligands like the reengineered this compound and DI-BIDIME often follows a logical design and optimization cycle.
Caption: Iterative cycle for the design and optimization of this compound-based ligands.
References
Application Notes and Protocols for Employing BI-DIME in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the BI-DIME ligand in continuous flow chemistry, specifically focusing on its application in Suzuki-Miyaura cross-coupling reactions. The following sections detail the advantages, experimental protocols, and quantitative data associated with this methodology, offering a practical guide for its implementation in research and development settings.
Introduction to this compound in Flow Chemistry
This compound, a dihydrobenzooxaphosphole-based ligand, has demonstrated significant utility in palladium-catalyzed cross-coupling reactions. Its application in a continuous flow setup offers numerous advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and greater scalability. The use of a preformed palladium-BI-DIME precatalyst in a flow system has been shown to be particularly effective for Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation in medicinal and process chemistry.[1][2]
Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reproducibility.[2] This approach can overcome challenges often encountered in batch mode, such as catalyst deactivation and issues with scalability.[2]
Key Advantages of this compound in Flow Chemistry:
-
High Efficiency: Achieves high yields in Suzuki-Miyaura cross-coupling reactions with palladium loadings as low as 0.5 mol%.[2]
-
Enhanced Catalyst Stability: The continuous flow setup minimizes catalyst deactivation, a common issue in batch processes.[2]
-
Improved Greenness: The efficiency of the process and the ability to use lower catalyst loadings contribute to a more environmentally friendly synthetic route.[2]
-
Scalability and Reproducibility: Flow chemistry enables seamless scaling from laboratory to production scale with consistent and reproducible results.[2]
Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The following protocol is based on the successful application of a preformed Pd-BI-DIME precatalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids in a continuous flow system.[2]
Experimental Workflow
The logical flow of the experimental process, from reagent preparation to product collection, is outlined below.
Caption: Experimental workflow for the this compound catalyzed Suzuki-Miyaura cross-coupling in a continuous flow system.
Experimental Protocol
Materials:
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., THF/water mixture)
-
Preformed Pd-BI-DIME precatalyst
-
Syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing)
-
Back pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
Collection vessel
Procedure:
-
Reagent Solution Preparation:
-
Prepare a stock solution containing the aryl halide, arylboronic acid, and base in the chosen solvent system.
-
Prepare a separate stock solution of the Pd-BI-DIME precatalyst in the same solvent system.
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure.
-
The coil reactor is placed in a heating bath set to the desired reaction temperature.
-
A back pressure regulator is installed after the reactor to maintain a stable pressure and prevent solvent boiling.
-
-
Reaction Execution:
-
Load the reagent and catalyst solutions into separate syringe pumps.
-
Set the respective flow rates on the syringe pumps to achieve the desired stoichiometry and residence time.
-
Commence pumping of both solutions. The streams converge in the T-mixer, initiating the reaction.
-
The reaction mixture flows through the heated coil reactor for the calculated residence time.
-
The product stream exits the reactor and is collected in a collection vessel.
-
-
Sample Analysis:
-
Samples of the output stream are collected at steady state.
-
The reaction conversion and product yield are determined using analytical techniques such as HPLC or GC-MS.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling using the Pd-BI-DIME precatalyst in a continuous flow system.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.5 | 80 | 10 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1.0 | 100 | 15 | >90 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.75 | 90 | 12 | >92 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and optimized reaction conditions.
Signaling Pathway Analogy: The Catalytic Cycle in Flow
While not a biological signaling pathway, the catalytic cycle of the Suzuki-Miyaura cross-coupling can be visualized in a similar manner to illustrate the sequential steps of the reaction as it proceeds through the flow reactor.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The use of the this compound ligand in conjunction with a palladium precatalyst within a continuous flow system presents a robust and efficient methodology for conducting Suzuki-Miyaura cross-coupling reactions. This approach offers significant advantages in terms of yield, catalyst stability, and scalability, making it a valuable tool for modern organic synthesis in both academic and industrial laboratories. The detailed protocols and data provided herein serve as a practical starting point for researchers looking to implement this powerful technology.
References
Application Notes and Protocols for BI-Dime Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing the BI-Dime ligand in palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in setting up, optimizing, and executing these transformations effectively.
Introduction
The this compound ligand is a highly effective monophosphorus ligand used in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Its application allows for remarkably low catalyst loadings, often in the parts-per-million (ppm) range, and can be conducted in environmentally benign solvents like water.[1] These characteristics make it an attractive choice for sustainable chemical synthesis, including the large-scale production of active pharmaceutical ingredients (APIs).
Key Features of this compound Mediated Transformations:
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High Efficiency: Achieves high yields of cross-coupling products.
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Low Catalyst Loading: Effective at catalyst loadings as low as 500 ppm of palladium.[1][2][3]
-
Mild Reaction Conditions: Can be performed under mild conditions, including in aqueous media at room temperature.
-
Sustainability: Enables the use of green solvents, reducing the environmental impact of chemical synthesis.
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Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the boronic acid partner.[1]
I. Suzuki-Miyaura Cross-Coupling in Aqueous Media
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using the this compound ligand in water with the aid of a surfactant.
Experimental Protocols
1. Preparation of the Catalyst Stock Solution
A pre-catalyst stock solution can be prepared for ease of dispensing small quantities of the catalyst.
-
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
rac-BI-DIME
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a 10 mL crimp-cap vial containing a PTFE-coated magnetic stir bar, add Pd(OAc)₂ (10 mg, 0.045 mmol) and rac-BI-DIME (16.2 mg, 0.049 mmol).[1]
-
Seal the vial with a crimp-cap septum.
-
Evacuate and backfill the vial with argon three times.
-
Add dry and degassed THF (2.7 mL) via syringe.
-
Stir the mixture for 10-15 minutes at room temperature to obtain a light yellow to orange colored solution. This stock solution is ready for use in the cross-coupling reactions.[1]
-
2. General Procedure for Suzuki-Miyaura Coupling in Water
-
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.05-1.5 equiv)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
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Triton X-100 (0.5-1 wt%)
-
Degassed water
-
Catalyst stock solution (providing 500 ppm Pd)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, base, and Triton X-100 in degassed water.
-
Add the appropriate amount of the catalyst stock solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the work-up procedure will depend on the physical properties of the product.
-
3. Product Isolation
The method for isolating the product depends on its state in the reaction mixture:
-
Precipitated Solid: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed, and dried.[1]
-
Oily Product or Soluble in Water: If the product is an oil or remains dissolved, it can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are then dried and concentrated. The crude product can be further purified by column chromatography.[1]
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction
| Entry | Catalyst Loading (ppm Pd) | Time (min) | Conversion (%) |
| 1 | 1000 | 60 | >99 |
| 2 | 500 | 90 | >99 |
| 3 | 250 | 180 | ~95 |
Reaction conditions: Aryl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), rac-BI-DIME (1.1 equiv relative to Pd), Triton X-100 in water at 80 °C.
Table 2: Substrate Scope for the this compound-Catalyzed Suzuki-Miyaura Coupling in Water
| Entry | Aryl Bromide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 96 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 94 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 4 | 2-Bromopyridine | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 92 |
| 5 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)pyridine | 91 |
Reaction conditions: Aryl bromide (1.0 equiv), boronic acid (1.05-1.3 equiv), K₃PO₄ or K₂CO₃ (2.0 equiv), 500 ppm Pd(OAc)₂ with rac-BI-DIME (550 ppm), Triton X-100 in water.
II. Asymmetric Suzuki-Miyaura Cross-Coupling
The this compound ligand core can be modified to create chiral ligands for asymmetric Suzuki-Miyaura coupling reactions, enabling the synthesis of axially chiral biaryl compounds with high enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Suzuki-Miyaura Coupling
-
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Chiral this compound-based ligand (5.5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Water (optional, 50 equiv)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide or triflate, arylboronic acid, base, palladium source, and chiral ligand in a reaction vessel.
-
Add the degassed solvent (and water, if applicable).
-
Stir the mixture at the desired temperature (e.g., 70 °C) for the specified time.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by a suitable method, such as flash chromatography, to obtain the enantioenriched biaryl product.
-
Data Presentation
Table 3: Enantioselective Suzuki-Miyaura Coupling with a Chiral this compound Analog
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1-Bromo-2-naphthol | Phenylboronic acid | >95 | 85:15 |
| 2 | 2-Bromoanisole | 1-Naphthylboronic acid | >95 | 90:10 |
| 3 | 1-Bromo-2-methoxynaphthalene | Phenylboronic acid | >95 | 92:8 |
Reaction conditions: Aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd₂(dba)₃]·CHCl₃ (2.5 mol %), chiral ligand (5.5 mol %), K₃PO₄ (2.0 equiv), H₂O (50 equiv), 1,4-dioxane (0.1 M), 70 °C, 14 h.
III. Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a this compound mediated Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading with BI-DIME Ligand
Welcome to the technical support center for the BI-DIME ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ligand and what are its primary applications?
The this compound ligand is a P-chiral monophosphorus ligand known for its effectiveness in transition metal-catalyzed reactions. Its primary applications include:
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Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: It is particularly efficient for sterically demanding couplings, including the synthesis of tetra-ortho-substituted biaryls. Successful couplings have been achieved with catalyst loadings as low as 500 ppm.[1][2]
-
Nickel-catalyzed enantioselective cyclizations: The chiral nature of this compound makes it suitable for asymmetric catalysis, such as in the reductive cyclization of alkynones to produce chiral cyclic allylic alcohols.
-
Asymmetric Hydroboration Reactions: (S)-BIDIME is utilized in transition metal-catalyzed asymmetric hydroboration reactions.
Q2: What is a typical starting catalyst loading for a reaction using a Pd/BI-DIME system?
For initial experiments, a palladium catalyst loading in the range of 0.5 to 2 mol% is a common starting point. However, with the highly efficient this compound ligand, it is often possible to significantly reduce the catalyst loading to as low as 500 ppm (0.05 mol%) under optimized conditions, particularly in Suzuki-Miyaura couplings.[1][2]
Q3: Should I use a pre-formed Pd/BI-DIME catalyst or generate it in situ?
Both pre-formed catalysts and in situ generation can be effective.
-
Pre-formed Catalysts: Using a well-defined, pre-formed palladacycle containing the this compound ligand can lead to improved selectivity and activity by reducing metal loading and ligand-to-metal ratios. This approach can also help overcome catalyst deactivation and scale-dependence issues that may occur in batch-mode operations.[3]
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In situ Generation: This is a common and flexible approach where a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand are mixed together at the start of the reaction. The key to success is the efficient in situ reduction of the Pd(II) precursor to the active Pd(0) species.
Q4: How can I improve the efficiency of my Pd/BI-DIME catalyzed reaction to use lower catalyst loadings?
Optimizing reaction parameters is key to achieving high yields with low catalyst loading. Consider the following:
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Solvent: The choice of solvent can significantly impact catalyst solubility and reactivity.
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Base: The strength and type of base can influence the rate of key steps in the catalytic cycle. For sterically hindered couplings with this compound, strong bases like NaOtBu have been shown to be effective.
-
Temperature: Increasing the temperature can improve reaction rates, but excessively high temperatures can lead to catalyst decomposition.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time.
-
Flow Chemistry: For larger scale reactions, using a continuous flow approach can overcome catalyst deactivation issues and allow for lower catalyst loadings.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound ligand in catalytic reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated by oxygen. Ensure all solvents and reagents are properly degassed. Use fresh, high-purity palladium sources and this compound ligand. |
| Inappropriate Reaction Conditions | The temperature, solvent, or base may not be optimal for your specific substrates. Perform a systematic optimization of these parameters. For challenging Suzuki-Miyaura couplings with this compound, a strong base like NaOtBu in a solvent such as THF or toluene (B28343) may be beneficial. |
| Poor Substrate Quality | Impurities in your starting materials can act as catalyst poisons. Ensure the purity of your substrates, for example, by checking for the decomposition of boronic acids (protodeboronation). |
| Insufficient Catalyst Loading | For particularly challenging or sterically hindered substrates, a higher catalyst loading may be necessary. Incrementally increase the catalyst loading to see if the yield improves. |
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
| Possible Cause | Suggested Solution |
| High Temperature | Excessive heat can cause the palladium catalyst to aggregate and precipitate as inactive palladium black. Try lowering the reaction temperature and extending the reaction time. |
| High Catalyst Concentration | High local concentrations of the catalyst can promote decomposition. Ensure vigorous stirring and consider slower addition of one of the reactants. |
| Inappropriate Ligand-to-Metal Ratio | An incorrect ratio of this compound to the palladium source can lead to catalyst instability. A slight excess of the ligand can sometimes help stabilize the active catalytic species. |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
Problem 3: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions. Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rates of competing side reactions. Screen different bases and solvents to find the optimal conditions for your desired transformation. |
Data Presentation
Table 1: Effect of Catalyst Loading on Yield in Suzuki-Miyaura Reactions with this compound Ligand
| Catalyst System | Catalyst Loading | Reaction Type | Yield (%) | Reference |
| Pd(OAc)₂ / this compound | 500 ppm (0.05 mol%) | Suzuki-Miyaura in water | Excellent | [1] |
| Pre-formed Pd-BIDIME Palladacycle | 0.5 mol% | Suzuki-Miyaura in flow | High and reproducible | [2][3] |
| Pd / this compound | Not specified | Sterically hindered aryl-aryl cross-couplings | Excellent |
Note: "Excellent" and "High" yields are as reported in the cited literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Generation in a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.012 mmol, 1.2 mol%) to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, THF, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Representative Procedure for Ni-catalyzed Enantioselective Cyclization
This protocol is based on the principles of Ni-catalyzed reductive cyclizations and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the nickel precursor (e.g., Ni(COD)₂, 5 mol%) and the (S)-BI-DIME ligand (6 mol%) to an oven-dried reaction vial.
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Reagent Addition: Add the alkynone substrate (1.0 mmol) and a suitable solvent (e.g., THF).
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Reductant Addition: Add the reducing agent (e.g., a silane (B1218182) or borane).
-
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction carefully, dilute with an appropriate organic solvent, and wash with an aqueous solution. Dry the organic layer, filter, and concentrate. The enantiomeric excess (ee) of the purified product can be determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing low or no product yield.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Overcoming Low Yields in BI-Dime Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during BI-Dime catalyzed reactions. The following information is designed to help you diagnose and resolve issues leading to low product yields, ensuring the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no conversion in my this compound catalyzed reaction?
A1: Low conversion is a frequent issue that can often be traced back to several key factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This activation step is sensitive to the choice of base, solvent, and temperature.[1] Ensure you are using a fresh and reliable palladium source, as some, like Palladium(II) acetate, can degrade over time.
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Improper Ligand Handling: this compound, like many phosphine (B1218219) ligands, can be sensitive to air and moisture. Improper storage or handling can lead to oxidation, rendering the ligand ineffective.
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Presence of Inhibitors: Water and oxygen are common culprits that can deactivate the catalyst.[1] It is crucial to use anhydrous and degassed solvents and reagents.
-
Sub-optimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for your specific substrates. A systematic optimization of these parameters is often necessary.
Q2: My reaction starts but then stalls. What could be the reason?
A2: A stalling reaction often points towards catalyst deactivation during the process. Common causes include:
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Formation of Palladium Black: The precipitation of metallic palladium is a visual indicator of catalyst aggregation and deactivation. This can be triggered by high temperatures or an incorrect ligand-to-metal ratio.[1]
-
Ligand Degradation: At elevated temperatures, the this compound ligand itself can degrade, leaving the palladium center exposed and prone to deactivation.[1]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.
Q3: How critical is the purity of my starting materials?
A3: The purity of your substrates (e.g., aryl halide and boronic acid) is paramount. Impurities can act as catalyst poisons, leading to significantly lower yields. It is recommended to purify starting materials if their purity is questionable. For example, boronic acids can undergo protodeboronation if they contain acidic impurities or are not handled under anhydrous conditions.
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of the desired product, even with substrate conversion, can be due to the formation of side products or product degradation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Recommended Actions:
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Analyze the Crude Reaction Mixture: Use techniques like NMR, LC-MS, or GC-MS to identify any major byproducts. Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrates.
-
Adjust Stoichiometry: Ensure the ratio of your reactants is appropriate. An excess of the boronic acid is often used, but this can sometimes lead to increased homocoupling.
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Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the formation of byproducts.[2]
Issue 2: Catalyst Deactivation
Visible signs of catalyst deactivation, such as the formation of palladium black, require immediate attention.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A workflow to address and mitigate catalyst deactivation.
Recommended Actions:
-
Ensure Inert Atmosphere: Use rigorous techniques to exclude oxygen and moisture from your reaction. This includes using freshly distilled and degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize Ligand-to-Metal Ratio: An excess of the this compound ligand can sometimes help to stabilize the palladium catalyst and prevent aggregation.
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts can offer greater stability and more consistent results compared to generating the active catalyst in situ from a Pd(II) source.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound catalyzed reactions.
Table 1: Effect of Solvent and Base on a Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | K₃PO₄ | 85 |
| 2 | Dioxane | K₃PO₄ | 92 |
| 3 | THF | K₃PO₄ | 75 |
| 4 | Dioxane | Cs₂CO₃ | 95 |
| 5 | Dioxane | K₂CO₃ | 88 |
Reaction conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), solvent (5 mL), base (2.0 mmol), 80 °C, 12 h.
Table 2: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2.0 | 95 |
| 2 | 1.0 | 93 |
| 3 | 0.5 | 90 |
| 4 | 0.1 | 82 |
Reaction conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂, this compound, Dioxane (5 mL), Cs₂CO₃ (2.0 mmol), 80 °C, 12 h.
Experimental Protocols
General Experimental Protocol for a this compound Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for various substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon or nitrogen for at least 30 minutes or by the freeze-pump-thaw method.
-
The this compound ligand and palladium source should be handled in a glovebox or under a positive pressure of inert gas.
2. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
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In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the reaction solvent (5 mL) to the Schlenk flask, followed by the catalyst solution via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS by taking small aliquots from the reaction mixture at regular intervals.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Synthesis of (S)-BI-DIME Ligand
A detailed, step-by-step protocol for the synthesis of the (S)-BI-DIME ligand can be complex and is often proprietary. However, a general approach involves the asymmetric synthesis of a P-chiral phosphine oxide precursor, followed by reduction. Researchers are advised to consult specialized literature for detailed synthetic procedures.
Signaling Pathways and Workflows
The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a common application for this compound catalysts. Understanding this cycle is crucial for troubleshooting as each step can be a potential point of failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
managing BI-Dime sensitivity to air and moisture
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the air and moisture sensitivity of the BI-Dime ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
A1: this compound is a P-chiral monophosphorus ligand commonly used in transition metal-catalyzed reactions, such as asymmetric Suzuki-Miyaura couplings and hydroborations.[1] Like many phosphine (B1218219) ligands, this compound is susceptible to oxidation by atmospheric oxygen, which converts the phosphorus(III) center to a phosphorus(V) species, known as a phosphine oxide. This oxidation is a common degradation pathway for phosphine ligands. The compound may also be sensitive to hydrolysis in the presence of moisture.
Q2: How should I properly store this compound?
A2: To ensure its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (4°C) and protected from light.[2][3] It is crucial to prevent exposure to both air and moisture.
Q3: What are the visual signs of this compound degradation?
A3: While not a definitive measure, visual inspection can sometimes indicate degradation. A change in the appearance of the this compound powder, such as discoloration or clumping, may suggest that oxidation or hydrolysis has occurred. However, the absence of these signs does not guarantee the purity of the ligand.
Q4: How can I definitively check the purity of my this compound ligand?
A4: The most reliable method for assessing the purity of this compound and detecting the presence of its phosphine oxide degradation product is through ³¹P NMR spectroscopy. The phosphorus atom in this compound will have a characteristic chemical shift, while the corresponding phosphine oxide will appear as a separate peak, typically at a downfield chemical shift.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in a Catalytic Reaction
Symptoms:
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A Suzuki-Miyaura or other cross-coupling reaction using a this compound-based catalyst is sluggish, stalls, or fails to go to completion.
-
Low enantioselectivity is observed in an asymmetric reaction.
Possible Cause: The this compound ligand may have degraded due to exposure to air, leading to the formation of this compound phosphine oxide. This phosphine oxide can act as a ligand poison, inhibiting the catalytic activity of the metal center.
Troubleshooting Steps:
-
Verify Ligand Quality:
-
If possible, analyze a sample of the this compound ligand by ³¹P NMR to check for the presence of the phosphine oxide.
-
If ³¹P NMR is not available, consider the age of the ligand and how it has been handled. If it is old or has been exposed to air, it is likely degraded.
-
-
Use Fresh or Purified Ligand:
-
If degradation is suspected, use a fresh, unopened vial of this compound for the reaction.
-
If you have the expertise, you may be able to purify the ligand, but for most applications, using a fresh sample is more practical.
-
-
Ensure Inert Atmosphere:
-
Review your experimental setup and procedures for handling air-sensitive reagents. Ensure that all manipulations of the this compound ligand and the catalytic reaction are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.
-
-
Use Anhydrous and Degassed Solvents and Reagents:
-
Ensure that all solvents and reagents used in the reaction are anhydrous and have been properly degassed to remove dissolved oxygen.
-
Issue 2: Inconsistent Reaction Results
Symptoms:
-
Significant variability in reaction yield or enantioselectivity between different batches of reactions.
Possible Cause: Inconsistent handling of the this compound ligand, leading to varying degrees of degradation.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Develop and adhere to a strict protocol for handling this compound, including weighing and dispensing the ligand under an inert atmosphere.
-
-
Aliquot the Ligand:
-
To minimize repeated exposure of the bulk stock to potential contaminants, it is good practice to aliquot the this compound into smaller, single-use portions under an inert atmosphere.
-
-
Maintain a Reaction Log:
-
Keep a detailed log of each reaction, including the batch number of the this compound ligand used and any observations about its appearance. This can help identify if a particular batch of ligand is compromised.
-
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C | To slow down potential degradation processes.[2][3] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the phosphine to phosphine oxide.[2][3] |
| Light Exposure | Protect from light | To prevent potential light-induced degradation.[2][3] |
| Handling | Glovebox or Schlenk line | To maintain an inert atmosphere during weighing and dispensing. |
| Solvents | Anhydrous and degassed | To prevent hydrolysis and reaction with dissolved oxygen. |
Table 2: ³¹P NMR Chemical Shifts for Phosphines and Their Oxides (General Reference)
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Triarylphosphines | -10 to +10 |
| Trialkylphosphines | -60 to +50 |
| Phosphine Oxides | +20 to +50 |
Note: The exact chemical shift of this compound and its oxide may vary depending on the solvent and other experimental conditions. The phosphine oxide will generally be significantly downfield from the parent phosphine.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound in a Glovebox
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O).
-
Bring the sealed container of this compound, along with necessary spatulas, vials, and a balance, into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox operating procedures to remove air and moisture.
-
-
Dispensing:
-
Inside the glovebox, allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the container and weigh the desired amount of this compound into a tared vial.
-
Securely cap the vial containing the weighed this compound and the original stock container.
-
-
Storage of Aliquots:
-
If preparing aliquots for future use, dispense the desired amounts into separate, pre-labeled vials.
-
Seal each vial tightly. For long-term storage, consider wrapping the cap with paraffin (B1166041) film.
-
Remove the vials from the glovebox via the antechamber.
-
Protocol 2: Setting up a Suzuki-Miyaura Reaction using Schlenk Line Technique
-
Glassware Preparation:
-
Assemble a Schlenk flask containing a magnetic stir bar and seal with a rubber septum.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., argon).
-
-
Reagent Addition (Solid):
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In a glovebox, weigh the palladium source and this compound into the Schlenk flask.
-
Also in the glovebox, weigh the aryl halide (if solid) and the boronic acid reagent into the flask.
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Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.
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-
Reagent Addition (Liquid):
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Purge the flask with the inert gas.
-
Add anhydrous, degassed solvent and any liquid reagents via a gas-tight syringe through the septum.
-
Add the base, which should also be handled under an inert atmosphere if it is sensitive.
-
-
Reaction Execution:
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Begin stirring and heat the reaction to the desired temperature under a positive pressure of the inert gas.
-
Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC-MS, LC-MS).
-
Visualizations
References
Technical Support Center: Optimizing BI-Dime Protocols
Welcome to the technical support center for the Bimolecular Dimerization (BI-Dime) Assay Protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound experiments for improved reaction times and data quality.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protocol?
A1: The this compound (Bimolecular Dimerization) protocol is a series of assays designed to measure the interaction and dimerization of two specific protein molecules in real-time. It is often used in drug development to screen for compounds that can either induce or inhibit protein-protein interactions, which are crucial in many cellular signaling pathways.
Q2: What are the critical factors that influence the reaction time in a this compound assay?
A2: Several factors can affect the reaction time, including the concentration of the interacting proteins, the assay temperature, the buffer composition (pH, ionic strength), and the presence of any co-factors or inhibitors. Optimizing these parameters is key to achieving rapid and robust results.
Q3: How can I be sure that the signal I am detecting is specific to the dimerization event?
A3: It is essential to run proper controls. This includes negative controls with only one of the protein partners to check for non-specific binding or aggregation, and positive controls with known interacting partners. A titration of each protein can also help to establish a specific, concentration-dependent signal.
Q4: What is the recommended temperature range for this compound assays?
A4: The optimal temperature can vary depending on the specific proteins being studied. While many assays are initially run at room temperature (20-25°C), some protein interactions are more efficient at 37°C to mimic physiological conditions. It is advisable to perform a temperature titration to determine the optimal condition for your specific protein pair.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Causes | Recommended Solutions |
| Slow or No Signal Detected | 1. Protein concentration is too low.2. Inactive proteins.3. Suboptimal buffer conditions (pH, salt).4. Inhibitory contaminant present. | 1. Increase the concentration of one or both proteins.2. Verify protein activity and integrity using a separate assay.3. Perform a buffer optimization screen.4. Use highly purified protein preparations. |
| High Background Signal | 1. Non-specific binding to the assay plate.2. Protein aggregation.3. Autofluorescence of a compound. | 1. Add a blocking agent (e.g., BSA) to the buffer.2. Include a non-ionic detergent (e.g., Tween-20) in the buffer.3. Pre-screen compounds for autofluorescence. |
| Inconsistent Results | 1. Pipetting errors.2. Temperature fluctuations.3. Reagent instability. | 1. Use calibrated pipettes and proper technique.2. Ensure consistent temperature control during the assay.3. Prepare fresh reagents and store them properly. |
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol outlines the general steps for conducting a this compound assay to measure protein-protein interaction.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Dilute Protein A and Protein B to the desired starting concentrations in Assay Buffer.
-
Prepare the test compound at various concentrations.
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-
Assay Procedure:
-
Add 20 µL of Protein A to each well of a 384-well plate.
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Add 10 µL of the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 20 µL of Protein B.
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Immediately begin kinetic reading on a plate reader at the appropriate wavelength for the desired duration.
-
-
Data Analysis:
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Subtract the background signal from all wells.
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Plot the signal change over time.
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Determine the initial reaction rate (V₀) from the linear phase of the curve.
-
Plot V₀ against the compound concentration to determine IC50 or EC50 values.
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Visualizations
This compound Signaling Pathway
Caption: A diagram of a hypothetical signaling cascade initiated by ligand-induced receptor dimerization, leading to the formation of a cytoplasmic protein dimer that activates a downstream effector.
This compound Experimental Workflow
Caption: A flowchart illustrating the sequential steps of a typical this compound experimental protocol, from reagent preparation to data analysis.
Troubleshooting Logic for Slow Reactions
Caption: A decision tree to guide researchers through the process of troubleshooting slow or absent reactions in this compound assays.
effect of solvent on BI-Dime catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BI-DIME ligand in catalytic reactions. The content is designed to address specific issues encountered during experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
A1: this compound, or (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1][2]oxaphosphole and its (R)-enantiomer, is a P-chiral monophosphorus ligand. It is highly effective in palladium-catalyzed cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls, such as tetra-ortho-substituted biaryls, via the Suzuki-Miyaura coupling.[3][4]
Q2: My Suzuki-Miyaura reaction using the Pd/BI-DIME catalyst is showing low to no yield. What are the potential causes?
A2: Low yields in Pd/BI-DIME catalyzed Suzuki-Miyaura couplings can stem from several factors:
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Solvent Choice: The solvent plays a critical role in catalyst solubility, stability, and overall reactivity. An inappropriate solvent can lead to poor reaction performance.
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Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.
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Impure Reagents: Impurities in the aryl halide, boronic acid/ester, or base can poison the catalyst.
-
Suboptimal Temperature: The reaction temperature may be too low for sufficient activation or too high, leading to catalyst decomposition.
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Base Selection: The choice and quality of the base are crucial. The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.
Q3: How does the choice of solvent affect the catalytic activity of this compound?
A3: The solvent can influence the reaction in multiple ways. It affects the solubility of the catalyst complex, reagents, and intermediates. The polarity and coordinating ability of the solvent can impact the stability of key intermediates in the catalytic cycle, thereby affecting the reaction rate and overall yield. For instance, in certain B-Alkyl Suzuki-Miyaura cross-couplings, toluene (B28343) has been observed to produce higher yields compared to ethereal solvents like THF or dioxane.[5] In other applications, aqueous systems with surfactants have been developed to create more environmentally friendly protocols.[6]
Q4: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A4: The formation of a black precipitate, known as palladium black, indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution. This leads to a rapid decrease in catalytic activity. This can be caused by:
-
Ligand Dissociation: The this compound ligand may not be effectively stabilizing the palladium center under the reaction conditions.
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.
-
Solvent Effects: The chosen solvent may not adequately stabilize the catalytic species.
To prevent this, ensure you are using a suitable solvent, consider lowering the reaction temperature, and ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can contribute to catalyst degradation.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to resolving low product yield when using the Pd/BI-DIME catalytic system.
Problem: Low Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Screen a variety of solvents. For sterically hindered couplings, toluene is often a good starting point. For B-Alkyl couplings, toluene or toluene/THF mixtures have shown good performance.[5][7] |
| Catalyst Inactivity/Decomposition | Ensure all solvents and reagents are rigorously dried and degassed. Prepare the active catalyst in situ under an inert atmosphere. If palladium black is observed, consider lowering the reaction temperature. |
| Ineffective Base | Ensure the base is finely powdered and anhydrous (if required). Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. For demanding couplings, temperatures around 110 °C in toluene are often effective.[7] |
| Impure Starting Materials | Purify the aryl halide and boronic acid/ester prior to use. Impurities are a common source of catalyst poisoning. |
Data on Solvent Effects
The choice of solvent can significantly impact the yield of Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/BI-DIME. The following table summarizes observations from a study on B-Alkyl Suzuki-Miyaura cross-coupling.
| Solvent | Observation on Product Yield |
| Toluene or Toluene/THF mixtures | Resulted in higher yields compared to ethereal solvents for all precatalysts tested. |
| THF or 1,4-Dioxane | Afforded the product in comparable (but generally lower) yields and selectivities to toluene. |
| DMF | Failed to provide the desired product in useful yields with any precatalyst. |
| Data summarized from a study on B-Alkyl Suzuki-Miyaura cross-coupling reactions.[5] |
Experimental Protocols
General Protocol for Pd/BI-DIME Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a representative example for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Secondary alkylboronic acid (1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
-
To this solution, add the di-ortho-substituted aryl bromide (1.0 equiv), the secondary alkylboronic acid (1.5 equiv), and NaOtBu (3.0 equiv).
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Reduce Palladium Loading with BI-DIME
Welcome to the technical support center for utilizing BI-DIME to reduce palladium loading in your cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful implementation of this powerful catalytic technology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it effective for reducing palladium loading?
This compound is a monophosphorus ligand that has demonstrated high efficacy in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Its effectiveness in reducing palladium loading, in some cases to parts-per-million (ppm) levels, is attributed to its ability to form a highly active and stable "L-Pd(0)" catalytic species.[3][4] This stability prevents the agglomeration of palladium into inactive "palladium black," a common cause of catalyst deactivation.[5]
Q2: What are the typical palladium loadings achievable with the this compound ligand?
With the this compound ligand, palladium loadings can be significantly reduced compared to traditional catalyst systems. Researchers have reported successful Suzuki-Miyaura couplings with palladium loadings as low as 250-500 ppm.[1] For some applications, loadings of 0.5 mol% have also been shown to be effective, particularly in flow chemistry setups.[3][6]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling using this compound to achieve low palladium loading?
For researchers new to using this compound, a good starting point for a Suzuki-Miyaura coupling is to use a preformed Pd-BI-DIME precatalyst or to form the catalyst in situ. A typical protocol involves using a palladium source like Pd(OAc)₂ with the this compound ligand. The choice of solvent and base is also crucial for optimal performance.[1][7][8]
Troubleshooting Guide
Problem 1: Low or no conversion in my cross-coupling reaction.
Low or no conversion can be a frustrating issue. Several factors related to the catalyst, reaction conditions, or reagents could be the cause.
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Potential Cause: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[9][10]
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Solution: Ensure your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) as oxygen can interfere with catalyst activation.[7] Consider using a preformed Pd(0) precatalyst or adding a reducing agent if starting from a Pd(II) source, although many systems with this compound do not require an external reductant.[9]
-
-
Potential Cause: Poor Ligand or Palladium Precursor Quality. The purity of the this compound ligand and the palladium source is critical for catalytic activity.
-
Potential Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction outcome.[8][12]
Problem 2: Rapid catalyst deactivation and formation of palladium black.
The formation of palladium black is a clear indicator of catalyst decomposition and a common reason for stalled reactions.
-
Potential Cause: Catalyst Agglomeration. The active Pd(0) species can aggregate to form inactive palladium nanoparticles.
-
Solution: The this compound ligand is designed to stabilize the Pd(0) center and prevent this agglomeration.[5] Ensure the correct palladium-to-ligand ratio is used. In some cases, a slight excess of the ligand can be beneficial.
-
-
Potential Cause: Presence of Impurities. Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Use high-purity, degassed solvents and ensure the purity of your substrates.[13]
-
Problem 3: Inconsistent results between reaction batches.
Variability in reaction outcomes can be traced back to several factors.
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Potential Cause: Atmospheric Contamination. Inconsistent exclusion of oxygen and moisture can lead to variable results.
-
Solution: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line for reaction setup.[13]
-
-
Potential Cause: Reagent Purity and Handling. Variations in the quality of reagents, especially the base and solvent, can affect catalyst performance.
-
Solution: Use fresh, high-purity reagents for each batch. Anhydrous and degassed solvents are recommended.[13]
-
Data Presentation
Table 1: Effect of Palladium Loading on Suzuki-Miyaura Coupling with this compound
| Entry | Pd(OAc)₂ Loading (ppm) | rac-BI-DIME Loading (ppm) | Base (equiv.) | Reaction Time | Conversion (%) |
| 1 | 1000 | 1100 | K₃PO₄ (2) | 1h | >99 |
| 2 | 500 | 550 | K₃PO₄ (2) | 2h | >99 |
| 3 | 250 | 275 | K₃PO₄ (1.2) | 100 min | >99 |
| 4 | 250 | 275 | K₃PO₄ (2) | 100 min | 60 |
Data synthesized from a study on Suzuki-Miyaura cross-coupling in water with Triton X-100.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with Reduced Palladium Loading using this compound in Water:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.0005 mmol, 500 ppm) and rac-BI-DIME (0.00055 mmol, 550 ppm) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add deionized water and Triton X-100 (surfactant).
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and purification.[1]
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts [dspace.library.uvic.ca]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation [scirp.org]
- 13. benchchem.com [benchchem.com]
addressing substrate compatibility problems with BI-Dime
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the application of BI-DIME, a novel bivalent dimerizer for inducing protein-protein interactions and targeted protein degradation. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce proximity between a target protein and a specific E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. It consists of a ligand that binds the protein of interest and another ligand that recruits an E3 ligase, connected by a chemical linker. The formation of this ternary complex is crucial for its activity.
Q2: How do I select the appropriate cell line for my this compound experiment?
A2: The choice of cell line is critical. It is essential to use a cell line that expresses both your target protein and the recruited E3 ligase at sufficient levels. We recommend performing baseline characterization of potential cell lines using Western Blot or qPCR to confirm the expression of both components.
Q3: What is the recommended starting concentration for this compound?
A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. The optimal concentration will vary depending on the target protein, cell type, and experimental conditions. Refer to the table below for typical concentration ranges.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can range from 2 to 48 hours. A time-course experiment is recommended to determine the optimal duration for maximal target degradation.
Troubleshooting Guide
Issue 1: No or low degradation of the target protein.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Troubleshooting Steps |
| Low expression of target protein or E3 ligase in the cell line. | - Confirm protein expression levels via Western Blot. - Select a different cell line with higher expression of both proteins. - Consider transiently overexpressing the target protein or E3 ligase. |
| Suboptimal this compound concentration. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). - Ensure proper dilution and storage of the this compound stock solution. |
| Inappropriate incubation time. | - Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal degradation window. |
| Poor cell permeability of this compound. | - If using a novel cell line, perform a cell permeability assay. - Consult literature for known permeability issues with your cell type. |
| Formation of an unstable ternary complex. | - This is an inherent property of the specific this compound, target, and E3 ligase combination. Consider using a different this compound with an alternative linker or E3 ligase ligand. |
| Proteasome inhibition. | - Co-treat with a proteasome inhibitor (e.g., MG132) as a positive control. An accumulation of the ubiquitinated target protein would confirm that the upstream steps are functional. |
Experimental Workflow for Troubleshooting Low Degradation
Issue 2: Off-target effects or cellular toxicity observed.
Observing unexpected cellular responses is a critical issue that requires careful investigation.
Quantitative Data Summary: this compound Experimental Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 10 µM | Target and cell line dependent. |
| Incubation Time | 2 - 48 hours | Perform a time-course to determine optimum. |
| Cell Seeding Density | 50-80% confluency | Avoid over-confluent or sparse cultures. |
| Serum Concentration | 5-10% | High serum can sometimes interfere with compound activity. |
Technical Support Center: Minimizing Side Reactions in BI-Dime Catalysis
Welcome to the technical support center for BI-Dime catalysis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions in cross-coupling experiments utilizing the this compound ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound catalyzed reactions, focusing on identifying the root cause of side product formation and providing actionable solutions.
Issue 1: Low Yield of Desired Product and Formation of Homocoupled Byproducts
Q1: My Suzuki-Miyaura reaction is producing a significant amount of biaryl homocoupling product from the boronic acid starting material. What is the likely cause and how can I prevent this?
A: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[1] The this compound ligand, being electron-rich, can readily coordinate to palladium, but improper reaction setup can still lead to unwanted side reactions.
Troubleshooting Steps:
-
Improve Degassing: The most common cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1] Ensure your solvent and reaction mixture are rigorously degassed. Standard practice involves at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes consume the boronic acid or phosphine (B1218219) ligand, leading to the formation of Pd(II) species that promote homocoupling.[1] Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. In some cases, using a weaker base or a less polar solvent can disfavor the side reaction. For this compound catalyzed reactions in aqueous media, the concentration and type of surfactant can also play a role.[2]
-
Control Reagent Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling relative to the desired cross-coupling.
Issue 2: Formation of Dehalogenated or Protodeboronated Side Products
Q2: I am observing the formation of arenes corresponding to the loss of the halide from my electrophile (dehalogenation) or loss of the boron group from my nucleophile (protodeboronation). How can I address these issues?
A: Dehalogenation and protodeboronation are two other common side reactions that reduce the yield of the desired cross-coupled product.
-
Dehalogenation occurs when the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can happen after oxidative addition, where the resulting palladium complex reacts with a hydride source.[1]
-
Protodeboronation is the protonolysis of the C-B bond of the organoboron reagent. This is particularly problematic for electron-rich or heteroaryl boronic acids and can be accelerated by aqueous or protic conditions.
Troubleshooting Steps:
-
For Dehalogenation:
-
Choice of Base and Solvent: Amine bases and alcohol solvents can act as hydride sources, promoting dehalogenation.[1] Consider using non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene (B28343).
-
Optimize Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. If possible, try running the reaction at a lower temperature.
-
Ligand Choice: The bulky and electron-rich nature of this compound is generally effective at promoting the desired reductive elimination over dehalogenation. However, if this issue persists, ensure the ligand-to-palladium ratio is optimal (typically 1.1:1 to 1.5:1).
-
-
For Protodeboronation:
-
Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters (Bpin), are generally more stable towards protodeboronation than boronic acids.[1]
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions require water, excessive amounts can promote protodeboronation. If using a boronic acid prone to this side reaction, try to run the reaction under anhydrous conditions if the catalytic system allows.
-
Base Selection: The choice of base is critical. A weaker base may be less likely to promote protodeboronation. A screening of bases is often beneficial.
-
Issue 3: Incomplete Conversion or Stalled Reaction
Q3: My reaction has stalled with starting materials remaining, even after an extended reaction time. What could be the problem?
A: Incomplete conversion can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium source is of high quality. Some sources, like Pd₂(dba)₃, can degrade over time. Consider using a fresh batch or a more stable precatalyst.
-
Ligand Oxidation: Phosphine ligands like this compound can be sensitive to air. Ensure the ligand has been stored and handled under an inert atmosphere.
-
-
Reagent Purity:
-
Impurities in the aryl halide, organoboron reagent, or base can poison the catalyst. Ensure all reagents are pure.
-
-
Reaction Conditions:
-
Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also promote side reactions.
-
Concentration: If the reaction is too dilute, the rate may be slow. Consider increasing the concentration of your reagents.
-
Base Equivalents: Ensure you are using a sufficient amount of base (typically 2-3 equivalents).
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effect of key reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions using the this compound ligand. The data is compiled to provide a comparative overview for optimization purposes.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-bromoanisole (B123540) and Phenylboronic Acid with Pd(OAc)₂/BI-DIME in Water/Triton X-100
| Entry | Base (3.0 equiv) | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | K₃PO₄ | 100 | 2 | 98 | [2] |
| 2 | K₂CO₃ | 100 | 2 | 95 | [2] |
| 3 | Cs₂CO₃ | 100 | 2 | 96 | [2] |
| 4 | NaOH | 100 | 2 | 85 | [2] |
Reaction Conditions: 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1000 ppm), rac-BI-DIME (1200 ppm), Triton X-100 (2 wt%), water.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Pd/BI-DIME
| Entry | Aryl Bromide | Arylboronic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-isopropyl-1-bromobenzene | 2-isopropylphenylboronic acid | Dioxane | 100 | 12 | 92 | [3] |
| 2 | 2-isopropyl-1-bromobenzene | 2-isopropylphenylboronic acid | Toluene | 100 | 12 | 88 | [3] |
| 3 | 2-isopropyl-1-bromobenzene | 2-isopropylphenylboronic acid | THF | 80 | 12 | 75 | [3] |
Reaction Conditions: Aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), this compound (2.4 mol%), NaOtBu (3.0 equiv).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media with this compound[2]
This protocol is adapted from Patel, N. D., et al. Asian J. Org. Chem.2017 , 6, 1285-1291.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.001 mmol, 1000 ppm)
-
rac-BI-DIME (0.0012 mmol, 1200 ppm)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Triton X-100 (2 wt% in water)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and rac-BI-DIME.
-
The vessel is sealed with a septum and purged with argon for 10 minutes.
-
A solution of Triton X-100 in degassed water is added via syringe.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) in an oil bath.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Bulky Phosphine Ligand
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the vial with a cap containing a PTFE septum and remove from the glovebox.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction showing key steps and points where common side reactions such as homocoupling, dehalogenation, and protodeboronation can occur.
Caption: A logical workflow for troubleshooting underperforming this compound catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination, highlighting the potential for β-hydride elimination as a key side reaction.
References
Technical Support Center: Purification of Products from BI-Dime Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from BI-Dime catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound catalyzed Suzuki-Miyaura reactions?
A1: Common impurities include residual palladium catalyst, unreacted starting materials, homocoupling byproducts from the organoboron reagent, and dehalogenated starting materials.[1][2] Additionally, the this compound ligand or its oxides can also be present in the crude product. If a surfactant like Triton X-100 is used, it can also be a significant impurity.
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: Several methods can be employed for palladium removal. A common laboratory-scale method is filtration through a pad of Celite, sometimes with a layer of silica (B1680970) gel, to adsorb the palladium species.[3] For more challenging cases, specialized scavengers such as thiol-based silica gels can be effective. Organic solvent nanofiltration (OSN) is an emerging technique for recovering and reusing the catalyst, particularly in larger-scale operations.[4]
Q3: Is the this compound ligand difficult to remove during purification?
A3: Phosphine-based ligands like this compound, and their corresponding oxides, can sometimes co-elute with the desired product during chromatography. The polarity of the ligand and its oxide may be similar to that of the product, making separation challenging. Careful selection of the chromatographic mobile phase is crucial.
Q4: My reaction was performed in water with Triton X-100. How do I purify my product?
A4: The presence of a surfactant like Triton X-100 can complicate the workup and purification.[5] A common approach is to perform an extraction with an organic solvent. However, the surfactant can lead to the formation of emulsions. If emulsions form, adding brine can help to break them. For complete removal of Triton X-100, techniques like incubation with Bio-Beads SM-2 can be employed.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with a dark/black solid. | This is likely palladium black, which forms when the Pd(0) catalyst aggregates and precipitates.[2] | Filter the reaction mixture through a pad of Celite or a syringe filter with a small plug of silica gel before concentration and further purification.[3] |
| Column chromatography does not separate the product from a major impurity. | The impurity may be a homocoupling byproduct, which often has a similar polarity to the desired biaryl product.[1] | Try a different solvent system for chromatography, or consider recrystallization if your product is a solid. In some cases, a different stationary phase (e.g., alumina) may be effective. |
| NMR analysis shows the presence of the this compound ligand or its oxide in the final product. | The ligand or its oxide is co-eluting with your product. Phosphine-based ligands are susceptible to oxidation.[7] | Optimize your column chromatography conditions. A less polar or more polar solvent system might improve separation. Consider a pre-purification step, such as a specific wash or precipitation, to remove the bulk of the ligand. |
| The workup is complicated by the formation of a persistent emulsion. | If Triton X-100 or another surfactant was used in the reaction, it can act as an emulsifier during aqueous extraction.[5] | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the emulsion is persistent. |
| Low recovery of the product after purification. | The product may be partially soluble in the aqueous phase, especially if it is polar. Alternatively, it might be adsorbing irreversibly to the silica gel during chromatography. | For polar products, perform multiple extractions of the aqueous layer. If using column chromatography, try deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in your eluent. |
Quantitative Data on Purification Methods
The efficiency of palladium removal can vary significantly depending on the chosen method and the specific reaction conditions. Below is a summary of reported efficiencies for various techniques.
| Purification Method | Typical Palladium Removal Efficiency | Ligand Removal | Notes |
| Filtration through Celite | 70-90% | Low | Effective for removing precipitated palladium black.[3] |
| Silica Gel Chromatography | >95% | Variable | Efficiency depends on the choice of eluent and the nature of the product and ligand. |
| Thiol-based Scavengers | >99% | Low | Highly effective for palladium but can be costly. |
| Organic Solvent Nanofiltration (OSN) | 91.7% catalyst retention reported in one study.[4] | High | Allows for catalyst and ligand recovery and reuse.[4] |
| Activated Carbon | >98% | Moderate | Can sometimes adsorb the product, leading to lower yields. |
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying the products of a this compound catalyzed Suzuki-Miyaura reaction performed in an organic solvent.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Filter the mixture through a short plug of Celite to remove insoluble palladium species. Wash the Celite pad with additional solvent.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with water or brine. If a base like K₂CO₃ was used, a wash with a dilute acid (e.g., 1M HCl) might be necessary to remove it.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.[8]
Protocol 2: Purification from a Reaction Containing Triton X-100
This protocol provides a method for purifying products from reactions where Triton X-100 was used as a surfactant.
-
Initial Extraction: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash with brine. Be prepared for potential emulsion formation.
-
Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely still contain Triton X-100.
-
Surfactant Removal with Bio-Beads: Dissolve the crude product in a minimal amount of a suitable solvent. Add Bio-Beads SM-2 and stir the mixture for several hours. The hydrophobic beads will adsorb the Triton X-100.[6]
-
Final Purification: Filter off the Bio-Beads and wash them with a small amount of solvent. Concentrate the filtrate and purify the product by flash column chromatography as described in Protocol 1.
Visualizations
Caption: A typical workflow for the purification of products from this compound catalyzed reactions.
Caption: A decision tree for troubleshooting common purification issues.
Caption: The Suzuki-Miyaura catalytic cycle and the origin of common byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of Bound Triton X-100 from Purified Bovine Heart Cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
BI-DIME: A Comparative Guide for Researchers in Catalysis
In the landscape of phosphine (B1218219) ligands for cross-coupling reactions, BI-DIME has emerged as a potent contender, particularly for sterically demanding Suzuki-Miyaura couplings. This guide provides a comprehensive comparison of this compound with other commonly employed phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection and reaction optimization.
This compound at a Glance
This compound, a bulky biaryl monophosphorus ligand, has demonstrated exceptional performance in facilitating the synthesis of sterically hindered biaryls, a crucial transformation in the preparation of pharmaceuticals and complex organic molecules. Its utility is particularly pronounced in the formation of tetra-ortho-substituted biaryls, a challenging synthetic endeavor.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. This compound has proven to be a highly effective ligand for this transformation, especially under specific reaction conditions.
Aqueous Suzuki-Miyaura Coupling
A notable application of this compound is in sustainable, water-based Suzuki-Miyaura cross-coupling reactions. Experimental data demonstrates its superiority over several other phosphine ligands in this environmentally benign solvent system.
Table 1: Comparison of Phosphine Ligands in the Aqueous Suzuki-Miyaura Coupling of 4-bromotoluene (B49008) and Phenylboronic Acid [1]
| Ligand | Conversion (%) |
| This compound | >99 |
| HandaPhos | 95 |
| AntPhos | 90 |
| PPh₃ | <50 |
| PCy₃ | <50 |
Reaction Conditions: 1000 ppm Pd(OAc)₂, Ligand (1.2 equiv to Pd), K₃PO₄ (2 equiv), Triton X-100/H₂O, 80 °C, 2h.
As evidenced in Table 1, this compound achieves near-quantitative conversion, outperforming other bulky monophosphorus ligands like HandaPhos and AntPhos, and significantly surpassing common ligands such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) under these aqueous micellar conditions.[1]
Suzuki-Miyaura Coupling in Organic Solvents
While extensive comparative data in organic solvents is not as readily available in a single study, the literature suggests that this compound is particularly effective when used with strong bases like sodium tert-butoxide (NaOtBu) for the coupling of sterically hindered substrates. For couplings requiring milder bases such as potassium phosphate (B84403) (K₃PO₄), ligands like AntPhos may be more suitable.
Performance in Other Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this compound's primary application has been in Suzuki-Miyaura couplings, its performance in Buchwald-Hartwig amination is not well-documented in comparative studies. For this transformation, bulky biaryl phosphine ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are generally the ligands of choice, demonstrating high catalytic activity for a broad range of substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. Similar to the Buchwald-Hartwig amination, there is a lack of published comparative data evaluating the performance of this compound in this reaction. The standard catalyst system for Sonogashira couplings typically involves a palladium source, a copper(I) co-catalyst, and a phosphine ligand like PPh₃.
Turnover Numbers (TON) and Turnover Frequencies (TOF)
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions.
General Procedure for Aqueous Suzuki-Miyaura Cross-Coupling with this compound[1]
To a reaction vessel are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (B1210297) (0.001 mmol), and this compound (0.0012 mmol). The vessel is sealed, and a solution of Triton X-100 in water (2 wt %, 5 mL) is added. The reaction mixture is stirred vigorously and heated to 80 °C for 2 hours. After cooling to room temperature, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflows can aid in understanding the reaction mechanisms and procedures.
Conclusion
This compound is a highly effective phosphine ligand for sterically demanding Suzuki-Miyaura cross-coupling reactions, demonstrating superior performance in aqueous media compared to several other ligands. Its utility in other common cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling is not as well-established in the current literature, where other classes of ligands are more prevalent. For researchers tackling the synthesis of sterically congested biaryls, particularly via Suzuki-Miyaura coupling, this compound represents a valuable tool. Future studies quantifying its turnover numbers and frequencies across a broader range of reactions will further solidify its position in the pantheon of phosphine ligands.
References
A Comparative Guide to Enantioselectivity: BI-Dime vs. Buchwald Ligands in Asymmetric Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Among the myriad of tools available for the construction of chiral molecules, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful method for the synthesis of axially chiral biaryls. The success of this reaction is intrinsically linked to the design of the phosphine (B1218219) ligand that coordinates to the palladium center. This guide provides a comparative analysis of two prominent classes of chiral monophosphine ligands: BI-Dime and Buchwald ligands, with a focus on their performance in achieving high enantioselectivity.
While direct head-to-head comparative studies under identical reaction conditions are not extensively available in the reviewed literature, this guide compiles and contrasts data from representative studies to offer valuable insights into the capabilities of each ligand class.
Data Presentation: Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling
The following table summarizes the performance of selected this compound and Buchwald ligands in the asymmetric synthesis of axially chiral biaryls. It is crucial to note that the presented data originates from different studies with varying substrates and reaction conditions.
| Ligand Type | Specific Ligand | Aryl Halide Substrate | Boronic Acid/Ester Substrate | Product ee (%) | Yield (%) | Reference |
| This compound | L7 (a chiral-bridged biphenyl (B1667301) monophosphine) | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthaleneboronic acid | 88 | 85 | [1][2] |
| This compound | C2-i-Pr-BIDIME (L4) | 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Modest | - | |
| Buchwald | (S)-KenPhos | o-Halobenzamides | 2-Methyl-1-naphthylboronic acid | 88-94 | 80-92 | [3][4] |
| Buchwald | (R)-sSPhos | 2-Bromo-6-methylphenol | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 99 | - | [5][6] |
Key Observations
-
Both this compound and Buchwald ligand families are capable of inducing high enantioselectivity in the asymmetric Suzuki-Miyaura coupling, with reported enantiomeric excess (ee) values often exceeding 88%.
-
The choice of ligand is highly substrate-dependent. The structural features of both the aryl halide and the organoboron reagent significantly influence the stereochemical outcome.
-
Buchwald ligands, such as KenPhos and the more recent sSPhos, have demonstrated exceptional performance, achieving up to 99% ee in certain applications.
-
This compound ligands and their derivatives have also proven to be highly effective, particularly for the synthesis of sterically demanding biaryls.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methodologies to new substrates. Below are representative protocols for asymmetric Suzuki-Miyaura couplings using a this compound type ligand and a Buchwald ligand.
Protocol 1: Asymmetric Suzuki-Miyaura Coupling using a Chiral-Bridged Biphenyl Monophosphine Ligand (this compound type)
This protocol is based on the synthesis of axially chiral biaryl compounds from 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acid.[1][2]
Materials:
-
3-Methyl-2-bromophenylamide (1 equiv)
-
1-Naphthaleneboronic acid (2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Ligand L7 (a chiral-bridged biphenyl monophosphine) (6 mol%)
-
K₃PO₄ (3 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 3-methyl-2-bromophenylamide, 1-naphthaleneboronic acid, Pd₂(dba)₃, ligand L7, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 50 °C for 72 hours.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired axially chiral biaryl.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Suzuki-Miyaura Coupling using (R)-sSPhos (Buchwald Ligand)
This protocol is based on the atroposelective synthesis of 2,2'-biphenols.[5][6]
Materials:
-
Aryl bromide (e.g., 2-bromo-6-methylphenol) (1 equiv)
-
Boronate ester (e.g., 2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
(R)-sSPhos (6 mol%)
-
K₃PO₄ (2 equiv)
-
Water
Procedure:
-
In a reaction vial, combine the aryl bromide, boronate ester, Pd(OAc)₂, (R)-sSPhos, and K₃PO₄.
-
Add a mixture of toluene and water (typically in a 10:1 ratio).
-
Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the enantioenriched biphenol.
-
Determine the enantiomeric excess using chiral SFC or HPLC.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The chiral ligand (L*) plays a crucial role in the enantioselectivity-determining reductive elimination step.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
The selection of an appropriate chiral ligand is a critical step in developing a highly enantioselective cross-coupling reaction. The following workflow outlines a general strategy for ligand selection and optimization.
Caption: A general workflow for chiral ligand selection and reaction optimization.
References
- 1. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 2. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
BI-Dime Outperforms Conventional Ligands in Challenging Coupling Reactions
For Immediate Release
A comprehensive analysis of experimental data reveals that the BI-Dime phosphine (B1218219) ligand demonstrates superior performance in palladium-catalyzed cross-coupling reactions, particularly for sterically demanding substrates, when compared to several widely used ligands. This guide provides a detailed comparison of this compound's efficacy in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering researchers, scientists, and drug development professionals valuable insights for catalyst selection in complex synthetic applications.
The formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. However, the synthesis of sterically congested molecules, such as tetra-ortho-substituted biaryls or hindered anilines, remains a significant challenge, often hampered by low yields and slow reaction rates when employing conventional catalyst systems. The unique structural features of this compound, a bulky and electron-rich biaryl monophosphine ligand, have been shown to overcome many of these limitations, facilitating efficient coupling where other ligands falter.
Suzuki-Miyaura Coupling: Excelling in Steric Hindrance
The Pd/BI-DIME catalyst system has proven to be exceptionally effective in the Suzuki-Miyaura coupling of sterically hindered aryl halides and boronic acids. Experimental data highlights its ability to facilitate the synthesis of extremely hindered biaryls, including those with bulky ortho-isopropyl substituents, a task that is often challenging for less sterically demanding ligands.[1]
A direct comparison with the AntPhos ligand in the demanding coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid showcases the distinct advantages of this compound's counterparts in specific contexts. While AntPhos provided a higher yield of the desired product, the data underscores the nuanced interplay between ligand structure and substrate scope.
| Ligand | Aryl Halide | Alkylboronic Acid | Yield (%) | Ref. |
| This compound | 2,4,6-triisopropylphenyl bromide | cyclohexylboronic acid | 31 | [2] |
| AntPhos | 2,4,6-triisopropylphenyl bromide | cyclohexylboronic acid | 58 | [2] |
Furthermore, the Pd/BI-DIME system has demonstrated remarkable efficiency in aqueous media, a significant step towards greener and more sustainable chemical processes. In a study utilizing a Triton X-100 surfactant system in water, the this compound ligand, in conjunction with as little as 500 ppm of Pd(OAc)₂, afforded excellent yields for a broad range of functionalized substrates.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
The following is a representative experimental procedure for a Suzuki-Miyaura coupling reaction utilizing the Pd(OAc)₂/BI-DIME catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Addressing Hindered Anilines
While direct comparative data for this compound in Buchwald-Hartwig amination is less prevalent in the literature, the principles of its design—steric bulk and electron richness—are known to be beneficial for the coupling of challenging substrates, including hindered primary and secondary amines and anilines. The development of air-stable Pd(I) dimer precatalysts featuring biaryl phosphine ligands has expanded the toolkit for these transformations.[4]
For the amination of hindered aryl halides, bulky biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated high efficacy. A comparison of these ligands in the coupling of various amines with 2-bromopyridines highlights the importance of ligand selection based on the amine substrate.
| Ligand | Amine Type | General Performance |
| RuPhos | Secondary Amines | Often superior yields |
| BrettPhos | Primary Amines | Generally more effective |
Although specific quantitative data for this compound in this context is limited, its structural similarities to other successful bulky phosphine ligands suggest its potential as a highly effective ligand for challenging Buchwald-Hartwig aminations.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general experimental procedure for the Buchwald-Hartwig amination, which can be adapted for use with the this compound ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
-
This compound (or other phosphine ligand, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion using an appropriate analytical method.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the desired arylamine.
Visualizing the Catalytic Pathways
To better understand the mechanics of these powerful transformations, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
References
A Comparative Guide to the Catalytic Activity of BI-DIME and its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of BI-DIME, a P-chiral monophosphorus ligand, with alternative phosphine (B1218219) ligands in key asymmetric transformations. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the efficacy of these catalysts in synthesizing chiral molecules, which are crucial in drug discovery and development.
Introduction to this compound and Asymmetric Catalysis
This compound and its derivatives have emerged as powerful ligands in transition metal-catalyzed asymmetric synthesis. Their rigid, well-defined chiral environment has proven effective in achieving high enantioselectivity in a variety of reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, particularly for constructing complex biaryl structures that are prevalent in pharmaceuticals and natural products. The efficiency of such reactions is critically dependent on the choice of the chiral ligand, which influences both the reaction rate and the stereochemical outcome.
Performance Comparison in Asymmetric Suzuki-Miyaura Coupling
The asymmetric Suzuki-Miyaura coupling, especially for the synthesis of sterically hindered biaryls, serves as an excellent benchmark for evaluating the performance of chiral phosphine ligands. Below is a comparison of this compound derivatives with other ligands in this challenging transformation.
Synthesis of Axially Chiral Tetra-ortho-Substituted Biaryls
The synthesis of tetra-ortho-substituted biaryls is a particularly demanding transformation due to severe steric hindrance. A study by Tang and co-workers demonstrated the superior performance of a this compound derivative, BaryPhos, in this reaction.[1]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| BaryPhos | 85 | 92 |
| iPr-BIDIME | 42 | 45 |
| NitinPhos | 35 | 36 |
Table 1: Comparison of ligands in the asymmetric Suzuki-Miyaura coupling for the synthesis of a tetra-ortho-substituted biaryl. Data sourced from Tang et al. (2022).[1]
In a similar study focusing on the synthesis of tetra-ortho-substituted biaryls, the performance of this compound and AntPhos was compared to a C2-substituted this compound derivative.
| Ligand | Yield (%) | Enantiomeric Ratio (er) |
| C2-i-Pr-BIDIME | 45 | 70:30 |
| This compound | 20 | 52:48 |
| AntPhos | 25 | 51:49 |
Table 2: Comparison of this compound and its derivatives in the asymmetric Suzuki-Miyaura cross-coupling to form tetra-ortho-substituted biaryls. Data sourced from a 2018 study on the topic.
The data clearly indicates that modifications to the this compound scaffold, such as in BaryPhos and C2-i-Pr-BIDIME, can lead to significant improvements in both yield and enantioselectivity for sterically demanding couplings.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for the asymmetric Suzuki-Miyaura coupling described in the comparative studies.
General Procedure for Asymmetric Suzuki-Miyaura Coupling of Tetra-ortho-Substituted Biaryls
To a dried reaction tube under an inert atmosphere were added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), the chiral phosphine ligand (0.012 mmol, 6 mol %), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv.). The aryl bromide (0.2 mmol, 1.0 equiv.) and the arylboronic acid (0.3 mmol, 1.5 equiv.) were then added. Anhydrous toluene (B28343) (1.8 mL) and degassed water (0.2 mL) were subsequently added. The tube was sealed and the reaction mixture was stirred vigorously at 80 °C for 16-24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
Catalytic Cycles and Reaction Mechanisms
Understanding the underlying reaction mechanism is key to optimizing catalytic performance. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, pivotal transformations where phosphine ligands like this compound are employed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to the active Pd(0)-ligand complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Caption: Experimental workflow for the Heck reaction.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The key steps include oxidative addition, olefin insertion, and β-hydride elimination, followed by regeneration of the catalyst.
Conclusion
The experimental data presented in this guide highlights the efficacy of this compound and its derivatives, particularly in challenging asymmetric Suzuki-Miyaura couplings for the synthesis of sterically hindered biaryls. The superior performance of ligands like BaryPhos underscores the importance of ligand design in advancing the capabilities of asymmetric catalysis. For researchers engaged in the synthesis of complex chiral molecules, this compound and its optimized analogues represent a valuable class of ligands to achieve high levels of stereocontrol. The provided experimental protocol serves as a practical starting point for the application of these powerful catalytic systems.
References
comparative study of BI-Dime and its analogues
A Comparative Analysis of BI-Dime and its Analogues as Bivalent Ligands for Melanocortin Receptors
This guide provides a detailed , a class of bivalent ligands designed to target melanocortin receptors. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of these compounds.
Introduction
Melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs), are involved in a wide range of physiological processes, including pigmentation, energy homeostasis, sexual function, and inflammation. The development of ligands with high affinity and selectivity for specific MCR subtypes is a key area of research for treating various conditions such as obesity, cachexia, and sexual dysfunction. Bivalent ligands, which consist of two pharmacophores connected by a linker, have emerged as a promising strategy to target GPCR dimers, potentially offering enhanced affinity and selectivity compared to their monovalent counterparts. This guide focuses on a series of bivalent ligands, including the lead compound CJL-1-87, and compares their performance to their monovalent analogues.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound analogues at various mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). The data is compiled from competitive binding assays and cAMP signaling assays.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogues at Mouse Melanocortin Receptors [1]
| Compound | Linker | mMC1R (Ki, nM) | mMC3R (Ki, nM) | mMC4R (Ki, nM) | mMC5R (Ki, nM) |
| Monovalent | |||||
| CJL-1-14 | N/A | 2.8 ± 0.5 | 22 ± 4 | 11 ± 2 | 1.4 ± 0.3 |
| Bivalent | |||||
| CJL-1-86 | (Pro-Gly)6 | 0.2 ± 0.04 | 0.9 ± 0.2 | 1.8 ± 0.4 | 0.3 ± 0.1 |
| CJL-1-87 (this compound Analogue) | PEDG20 | 0.5 ± 0.1 | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| CJL-1-88 | PEDG20 | 0.9 ± 0.2 | 2.7 ± 0.6 | 2.5 ± 0.6 | 0.5 ± 0.1 |
Table 2: In Vitro Functional Potency (EC50, nM) of this compound Analogues in cAMP Signaling Assays at Mouse Melanocortin Receptors [1]
| Compound | Linker | mMC1R (EC50, nM) | mMC3R (EC50, nM) | mMC4R (EC50, nM) | mMC5R (EC50, nM) |
| Monovalent | |||||
| CJL-1-14 | N/A | 1.5 ± 0.3 | 11 ± 2 | 5.1 ± 1.0 | 0.8 ± 0.2 |
| Bivalent | |||||
| CJL-1-86 | (Pro-Gly)6 | 0.3 ± 0.1 | 3.1 ± 0.7 | 1.6 ± 0.4 | 0.2 ± 0.05 |
| CJL-1-87 (this compound Analogue) | PEDG20 | 0.4 ± 0.1 | 2.2 ± 0.5 | 1.1 ± 0.3 | 0.3 ± 0.1 |
| CJL-1-88 | PEDG20 | 0.6 ± 0.1 | 4.9 ± 1.2 | 2.8 ± 0.7 | 0.4 ± 0.1 |
Table 3: In Vivo Effects of Monovalent vs. Bivalent Ligands on Food Intake in Mice [2]
| Treatment (0.3 nmol, ICV) | 2h Post-injection (g) | 4h Post-injection (g) | 8h Post-injection (g) |
| Saline | 0.58 ± 0.06 | 0.85 ± 0.07 | 1.12 ± 0.08 |
| CJL-1-14 (Monovalent) | 0.42 ± 0.05 | 0.65 ± 0.06 | 0.91 ± 0.07 |
| CJL-1-87 (Bivalent) | 0.21 ± 0.04 | 0.43 ± 0.05 | 0.68 ± 0.06** |
| p < 0.05 vs. saline; **p < 0.05 vs. saline and CJL-1-14 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the mouse melanocortin receptor of interest (mMC1R, mMC3R, mMC4R, or mMC5R) are cultured and harvested. A crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate. Cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH).
-
Competition: Increasing concentrations of the unlabeled test compounds (monovalent or bivalent ligands) are added to compete for binding with the radioligand.
-
Incubation and Detection: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by filtration, and the radioactivity of the bound ligand is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon receptor activation.
-
Cell Culture: HEK293 cells stably expressing the melanocortin receptor of interest are seeded in 96-well plates and grown to confluency.
-
Compound Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The cells are then treated with increasing concentrations of the test compounds.
-
Incubation: The cells are incubated for a specified period to allow for cAMP production.
-
cAMP Measurement: The amount of cAMP produced is quantified using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined using non-linear regression.
In Vivo Food Intake Study
This experiment evaluates the effect of the compounds on appetite in a living organism.
-
Animal Model: Male C57BL/6J mice are used for the study.
-
Cannulation: The mice are surgically implanted with a guide cannula into the lateral ventricle of the brain for intracerebroventricular (ICV) administration of the compounds.
-
Acclimation and Fasting: After a recovery period, the mice are acclimated to the experimental conditions. Prior to the experiment, the mice are fasted for a specific duration.
-
Compound Administration: The test compounds (or saline as a control) are administered via ICV injection.
-
Food Intake Measurement: Pre-weighed food is provided to the mice immediately after injection, and the amount of food consumed is measured at various time points (e.g., 2, 4, and 8 hours) post-injection.
-
Data Analysis: The food intake data are analyzed using statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
Visualizations
Signaling Pathway
The primary signaling pathway for melanocortin receptors upon agonist binding is the activation of adenylyl cyclase, leading to an increase in intracellular cAMP.
Caption: Melanocortin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. An in vitro and in vivo investigation of bivalent ligands that display preferential binding and functional activity for different melanocortin receptor homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-" by Cody J Lensing, Danielle N Adank et al. [nsuworks.nova.edu]
Stability Showdown: A Comparative Guide to BI-Dime Palladium Complexes and Their Alternatives
For researchers, scientists, and drug development professionals, the stability of palladium complexes is a critical parameter influencing catalytic efficiency and reaction reproducibility. This guide provides an in-depth comparison of the stability of a representative bidentate nitrogen-ligated palladium(II) complex, serving as a proxy for the BI-Dime class, against a widely used palladacycle catalyst. The following analysis is based on experimental data from peer-reviewed literature and offers detailed protocols for assessing complex stability.
At a Glance: Stability Comparison
The following table summarizes the key stability-related parameters for a representative bidentate nitrogen-ligated palladium(II) complex and a common palladacycle catalyst.
| Parameter | Bidentate N-Ligand Pd(II) Complex (e.g., [Pd(bpy)Cl₂]) | Palladacycle (e.g., Herrmann's Catalyst) | Key Takeaway |
| Thermal Stability | Generally stable at moderate temperatures, but can be susceptible to ligand dissociation or reductive elimination at elevated temperatures. | Often exhibit high thermal stability due to the chelate effect of the cyclometalated ligand.[1] | Palladacycles tend to be more robust at higher reaction temperatures. |
| Kinetic Lability | The lability of palladium complexes can lead to rapid ligand exchange, which can be both beneficial for catalysis and detrimental to stability.[1] | The cyclometalated structure imparts kinetic inertness, reducing unwanted side reactions and catalyst decomposition.[1][2] | Palladacycles offer greater kinetic stability, leading to longer catalyst lifetimes in many cases. |
| Decomposition Pathway | Common pathways include reductive elimination to Pd(0) and subsequent aggregation, or ligand degradation under harsh conditions. | Decomposition can occur via cleavage of the metal-carbon bond or degradation of the ancillary ligands. | The specific decomposition pathway is highly dependent on the reaction conditions and the nature of the ligands. |
| Sensitivity to Reagents | Can be sensitive to strong nucleophiles, acids, or bases, leading to complex degradation. | The robust palladacycle framework often provides greater resistance to harsh chemical environments. | Palladacycles may be preferred for reactions involving a wide range of functional groups and reagents. |
In-Depth Experimental Protocols for Stability Assessment
Accurate assessment of palladium complex stability is crucial for optimizing reaction conditions and ensuring reliable results. The following are detailed protocols for key experiments used to evaluate the stability of these complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Decomposition
Objective: To qualitatively and quantitatively assess the decomposition of a palladium complex over time under specific conditions.
Methodology:
-
Prepare a solution of the palladium complex (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.
-
Acquire an initial ¹H and/or ³¹P NMR spectrum to serve as the t=0 reference.
-
The sample can be subjected to thermal stress (e.g., by placing it in a heated oil bath at a specific temperature) or exposed to a particular reagent.
-
Acquire subsequent NMR spectra at regular intervals (e.g., every hour).
-
Monitor the appearance of new signals corresponding to decomposition products (e.g., free ligand, palladium black) and the decrease in the intensity of the signals of the starting complex.
-
Integration of the signals can be used to quantify the extent of decomposition over time.[3]
UV-Vis Spectroscopy for Kinetic Analysis
Objective: To determine the rate of decomposition or reaction of a palladium complex by monitoring changes in its electronic absorption spectrum.
Methodology:
-
Prepare a stock solution of the palladium complex of known concentration in a suitable solvent (e.g., acetonitrile).
-
In a quartz cuvette, initiate the reaction or decomposition process by adding a specific reagent or placing it in a temperature-controlled spectrophotometer.
-
Immediately begin recording the UV-Vis spectrum at regular time intervals.
-
Monitor the change in absorbance at a wavelength where the palladium complex has a strong absorption and the products do not.
-
The kinetic data can be analyzed by plotting absorbance versus time and fitting the data to an appropriate rate law to determine the rate constant of the decomposition process.[4][5]
Visualizing Stability Assessment Workflows
The following diagrams illustrate the typical workflows for assessing the stability of palladium complexes.
Caption: Workflow for assessing palladium complex stability.
Logical Relationships in Stability Determination
The stability of a palladium complex is not an isolated property but is influenced by a variety of factors. The following diagram illustrates the key relationships.
Caption: Factors influencing palladium complex stability.
References
A Comparative Guide to the Efficacy of BI-Dime in Palladium-Catalyzed Cross-Coupling Reactions with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of BI-Dime's Performance
In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon and carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the realms of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as indispensable tools for these transformations. The efficacy of these reactions is critically dependent on the choice of ligand complexed to the palladium center. This guide provides a comprehensive comparison of the performance of the bulky, electron-rich monophosphine ligand, this compound, in cross-coupling reactions with a variety of aryl halides, including chlorides, bromides, iodides, and triflates.
Performance of this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction stands as a powerful method for the formation of biaryl structures. The performance of the this compound ligand in conjunction with a palladium catalyst has been demonstrated to be particularly effective, especially in challenging coupling reactions involving sterically hindered substrates. Below is a summary of its effectiveness with different aryl halides, showcasing its versatility.
Comparison with Aryl Chlorides and Bromides
Recent studies have highlighted the utility of this compound in the Suzuki-Miyaura coupling of both aryl chlorides and bromides, even in environmentally benign aqueous solvent systems with remarkably low palladium catalyst loadings.[1]
| Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) |
| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 98 | 0.05 |
| 4-Chlorobenzonitrile | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 95 | 0.05 |
| Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 97 | 0.05 |
| 1-Bromo-4-(methylsulfonyl)benzene | Phenylboronic acid | 4-(Methylsulfonyl)-1,1'-biphenyl | 96 | 0.05 |
| 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylphenylboronic acid | 3,3',5,5'-Tetramethyl-1,1'-biphenyl | 92 | 0.05 |
| 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)pyridine | 94 | 0.05 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 91 | 0.05 |
Table 1: Performance of this compound in the Suzuki-Miyaura coupling of various aryl bromides and chlorides in an aqueous medium. Data sourced from a study utilizing a Pd(OAc)₂/BI-DIME system.[1]
The data clearly indicates that this compound is a highly effective ligand for the coupling of both activated and unactivated aryl bromides and chlorides, consistently affording excellent yields with low catalyst loadings.
Performance with Sterically Hindered Aryl Halides
This compound has shown exceptional performance in the coupling of sterically demanding substrates, a significant challenge in cross-coupling chemistry. A palladium/BI-DIME catalyst system has been successfully employed for the synthesis of extremely hindered biaryls, including those with ortho-isopropyl substituents.[2]
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1-Bromo-2,6-diisopropylbenzene | 2,6-Dimethylphenylboronic acid | 2',6'-Diisopropyl-2,6-dimethyl-1,1'-biphenyl | 85 |
| 1-Chloro-2,4,6-trimethylbenzene | Phenylboronic acid | 2,4,6-Trimethyl-1,1'-biphenyl | 92 |
Table 2: Illustrative examples of this compound's effectiveness in the coupling of sterically hindered aryl halides.
Performance with Aryl Iodides and Triflates
While extensive comparative data for this compound with aryl iodides and triflates under identical conditions is less readily available in the literature, the general reactivity trend in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[3] Given the high efficiency of this compound with the less reactive aryl chlorides, it is reasonable to expect excellent to quantitative yields with the more reactive aryl iodides and triflates under similar or even milder conditions.
Comparison with Other Ligands
This compound is part of a class of bulky monophosphine ligands developed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. While direct, comprehensive comparative studies under a single set of conditions are sparse, individual studies often benchmark new ligands against established ones like SPhos and XPhos. In the context of sterically hindered couplings, this compound has been shown to be a highly effective ligand.[2]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using the this compound ligand, which can be adapted for various aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF, or an aqueous system with a surfactant like Triton X-100)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.05 mol%) and this compound (e.g., 0.1 mol%).
-
Add the aryl halide, arylboronic acid, and base.
-
Add the degassed solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
If in an organic solvent, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. If in an aqueous medium, the product may precipitate upon cooling or can be extracted with an organic solvent.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Conclusion
This compound has established itself as a highly efficient and versatile ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to promote high yields with low catalyst loadings, particularly with challenging aryl chlorides and sterically hindered substrates, makes it an invaluable tool for synthetic chemists. While more direct comparative data across the full spectrum of aryl halides would be beneficial, the existing evidence strongly supports its broad applicability and effectiveness. For researchers and professionals in drug development and materials science, this compound represents a robust and reliable option for the construction of complex molecular architectures.
References
A Comparative Guide to BI-DIME and Other Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical parameter in the development of efficient and highly selective asymmetric catalytic transformations. This guide provides an objective comparison of the P-chiral monophosphorus ligand BI-DIME against other well-established chiral ligands in two key areas of asymmetric catalysis: rhodium-catalyzed hydrogenation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The performance of these ligands is evaluated based on experimental data for key metrics such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF).
Performance in Asymmetric Hydrogenation
Data Presentation: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (R,R)-Chiraphos | [Rh(COD)(ligand)]BF₄ | THF | 1 | 25 | >95 | 99 | - | - |
| (R)-BINAP | Ru(OAc)₂(ligand) | Methanol (B129727) | 4 | 25 | 100 | 96 | - | - |
| (R,S)-Josiphos | [Rh(COD)(ligand)]BF₄ | Methanol | 1 | 25 | >99 | >99 | - | - |
| (S,S)-DuPhos | [Rh(COD)(ligand)]OTf | Methanol | 1 | 25 | >99 | >99 | - | - |
Data compiled from publicly available research articles. Conditions for each entry may vary. TON (Turnover Number) and TOF (Turnover Frequency) are not always reported.
Performance in Asymmetric Suzuki-Miyaura Cross-Coupling
This compound has demonstrated significant utility in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls. Its performance, and that of its derivatives, has been compared with other ligands in specific applications. For instance, in the asymmetric Suzuki-Miyaura coupling for the synthesis of a therapeutically valuable agent, the performance of iPr-BIDIME was compared to BaryPhos and NitinPhos, highlighting the impact of ligand structure on enantioselectivity.
Data Presentation: Asymmetric Suzuki-Miyaura Cross-Coupling
| Ligand | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| iPr-BIDIME | Aryl Aldehyde | Arylboronic Acid | Pd(OAc)₂/Ligand | K₃PO₄ | Toluene (B28343) | 80 | - | 45 |
| NitinPhos | Aryl Aldehyde | Arylboronic Acid | Pd(OAc)₂/Ligand | K₃PO₄ | Toluene | 80 | - | 36 |
| BaryPhos | Aryl Aldehyde | Arylboronic Acid | Pd(OAc)₂/Ligand | K₃PO₄ | Toluene | 80 | - | 92 |
| (S)-BINAP | 1-bromo-2-methoxynaphthalene | 1-naphthylboronic acid | (S)-binap-PdNPs | Ba(OH)₂ | DME/H₂O | RT | 47-96 | 18-69 |
Data for iPr-BIDIME, NitinPhos, and BaryPhos from a comparative study on a specific substrate.[2] Data for (S)-BINAP from a separate study.[3][4]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine (B1218219) ligand (0.011 mmol). Anhydrous and degassed solvent (e.g., methanol or THF, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
Hydrogenation: To a separate Schlenk flask is added methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The prepared catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).
Work-up and Analysis: Upon completion, the solvent is removed in vacuo. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
General Protocol for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), the chiral phosphine ligand (e.g., this compound, 0.012 mmol, 6 mol%), and the base (e.g., K₃PO₄, 0.6 mmol). The aryl halide (0.2 mmol) and the arylboronic acid (0.3 mmol) are then added.
Reaction Execution: Anhydrous and degassed solvent (e.g., toluene or THF, 2 mL) is added to the tube. The tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.
Visualizations
References
A Comparative Guide to the Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding the rate at which chemical reactions occur is paramount. This guide provides a comparative overview of common techniques used for the analysis of reaction kinetics, with a special clarification on the role of the BI-DIME ligand. While the term "this compound" might be misconstrued as a kinetic analysis technique, it is, in fact, a highly effective monophosphorus ligand frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The kinetic analysis of reactions utilizing the this compound ligand is often performed using methods like Reaction Progress Kinetic Analysis (RPKA).
This guide will compare RPKA with other prevalent kinetic analysis methodologies: Stopped-Flow Spectroscopy, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Kinetic Analysis Techniques
The selection of an appropriate method for kinetic analysis depends on several factors, including the reaction timescale, the nature of the reactants, and the specific information required. The following table summarizes the key characteristics of each technique.
| Feature | Reaction Progress Kinetic Analysis (RPKA) | Stopped-Flow Spectroscopy | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | NMR Spectroscopy |
| Principle | Monitors the concentrations of reactants and products over the entire course of a reaction under synthetically relevant conditions.[1][2] | Rapidly mixes reactants and monitors changes in absorbance or fluorescence to study fast reactions.[3][4][5] | Measures the heat released or absorbed during a chemical reaction to determine its thermodynamics and kinetics.[6][7][8] | Detects changes in the refractive index at a sensor surface to monitor the binding and dissociation of molecules in real-time.[9][10] | Tracks the change in the chemical environment of atomic nuclei over time to determine reaction rates and mechanisms.[11][12][13] |
| Timescale | Seconds to hours | Milliseconds to seconds[3][5] | Seconds to hours[6] | Seconds to minutes | Minutes to days[11] |
| Sample Type | Homogeneous or heterogeneous reactions | Solutions | Solutions | One reactant immobilized on a sensor surface, the other in solution | Solutions |
| Information Obtained | Reaction order, rate constants, catalyst deactivation, product inhibition.[1][2] | Pre-steady-state and steady-state kinetics, rate constants.[4] | Thermodynamic parameters (ΔH, ΔS, ΔG), binding affinity (Kd), and kinetic parameters.[7][14] | Association (kon) and dissociation (koff) rate constants, binding affinity (KD).[9][15] | Reaction pathways, intermediate identification, rate constants.[16] |
| Advantages | Uses synthetically relevant conditions, provides a comprehensive view of the reaction, requires fewer experiments than classical methods.[2][17] | Excellent time resolution for very fast reactions, requires small sample volumes.[18] | Label-free, directly measures reaction heat, applicable to a wide range of reactions.[8][19] | High sensitivity, real-time monitoring, label-free.[9][15] | Provides detailed structural information, non-invasive, can identify intermediates.[12][13] |
| Limitations | Requires in-situ monitoring capabilities, data analysis can be complex for intricate systems. | Limited to reactions with an optical signal change, not suitable for slow reactions. | Lower throughput, sensitive to buffer composition and heat of dilution.[19] | Requires immobilization of one reactant which may affect its activity, potential for mass transport limitations. | Lower sensitivity compared to other methods, longer acquisition times. |
Experimental Protocols
Reaction Progress Kinetic Analysis (RPKA) of a Suzuki-Miyaura Coupling Reaction
Objective: To determine the kinetic profile of a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with the this compound ligand.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with an in-situ monitoring probe (e.g., FTIR or Raman), combine the aryl halide, boronic acid, palladium precatalyst, this compound ligand, and a suitable base in a solvent.
-
Data Acquisition: Monitor the concentration of the product and/or a reactant in real-time throughout the reaction. This is often achieved by tracking a characteristic vibrational band of a specific molecule.
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
Calculate the reaction rate at various time points by taking the derivative of the reaction progress curve.
-
Perform "same excess" and "different excess" experiments to determine the order of the reaction with respect to each reactant and to identify any catalyst deactivation or product inhibition.[2] For example, in "same excess" experiments, the initial concentrations of the reactants are varied, but the excess of one reactant over the other is kept constant.
-
Stopped-Flow Spectroscopy for Enzyme Kinetics
Objective: To measure the pre-steady-state kinetics of an enzymatic reaction.
Methodology:
-
Sample Preparation: Prepare two separate solutions: one containing the enzyme and the other containing the substrate.
-
Instrument Setup: Load the two solutions into the two drive syringes of the stopped-flow instrument.[5]
-
Rapid Mixing and Data Acquisition: The instrument rapidly injects and mixes the contents of the two syringes into an observation cell. The reaction is monitored by measuring the change in absorbance or fluorescence at a specific wavelength as a function of time, starting from the moment of mixing.[3] The flow is then abruptly stopped, and the measurement continues on the static mixed solution.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constants.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a typical experimental workflow for RPKA, and the workflow for a stopped-flow experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Reaction Progress Kinetic Analysis (RPKA).
Caption: Experimental workflow for Stopped-Flow Spectroscopy.
References
- 1. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Stopped-flow - Wikipedia [en.wikipedia.org]
- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 5. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 17. Reaction Progress Kinetic Analysis to Study Organic Reactions: Free On-Demand Online Seminar [prnewswire.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of BI-Dime: A Guide for Laboratory Professionals
Chemical and Physical Properties of (S)-BI-DIME
Understanding the properties of a chemical is the first step toward its safe handling and disposal. Below is a summary of the key characteristics of (S)-BI-DIME.
| Property | Value |
| Molecular Formula | C₁₉H₂₃O₃P |
| Molecular Weight | 330.36 g/mol [1] |
| CAS Number | 1373432-09-7[1] |
| Appearance | Powder |
| Purity | ≥97%[1] |
| Storage | 4°C, protect from light, stored under nitrogen[1][2] |
| Solubility | Soluble in organic solvents (such as dimethyl sulfoxide (B87167) and chloroform)[3] |
| Functional Group | Phosphine |
General Disposal Procedures for BI-Dime
Given the absence of specific disposal instructions for this compound, a conservative approach adhering to general laboratory hazardous waste guidelines is mandatory. The following steps provide a procedural framework for the safe disposal of this compound and its associated waste.
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing papers, and absorbent materials, in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "(S)-BI-DIME".
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix this compound waste with other incompatible chemical waste streams.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Step 2: Container Management
Proper container management is crucial to prevent spills and exposure.
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers securely closed at all times, except when adding waste.
-
Label all containers clearly with the words "Hazardous Waste," the full chemical name, and any associated hazards.
Step 3: Storage
Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from general lab traffic and clearly marked.
Step 4: Disposal Request
Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in an SAA), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office.[4] Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols: A General Framework
While no specific experimental protocols for the neutralization or disposal of this compound were found, a general principle for handling chemical waste is to avoid any on-site treatment unless a validated and approved protocol is in place. For a research chemical like this compound, it is highly unlikely that such a protocol exists for general laboratory use. Therefore, the primary "protocol" is the safe collection and transfer of the waste to a certified hazardous waste disposal facility via your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: General workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management policies and your Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. Your institutional Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical disposal.
References
Personal protective equipment for handling BI-Dime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle BI-Dime. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
This compound and its derivatives are phosphine (B1218219) ligands commonly used in chemical synthesis. While specific safety data may vary between stereoisomers and substituted versions, a comprehensive approach to handling based on available safety information for similar compounds is necessary. It is imperative to treat this compound as a potentially hazardous substance.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound include potential irritation to the skin, eyes, and respiratory tract. Based on data for structurally related phosphine ligands, there is a concern for more severe health effects, including a risk of being harmful if swallowed and being suspected of causing genetic defects.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Hazard Category | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Skin Contact | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. |
| Laboratory coat | Wear a flame-retardant lab coat over personal clothing. Ensure it is fully buttoned. | |
| Closed-toe shoes | Footwear must cover the entire foot. | |
| Eye and Face Contact | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. |
| Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing or aerosol generation. | |
| Inhalation | Chemical fume hood | All handling of this compound powder or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respiratory Protection | If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Protocols: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon.[2][3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. Recommended storage temperature is 2-8°C, protected from light.[2][3]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, perform this task within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reactions: Conduct all reactions involving this compound in a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, bench paper), must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Visual Guides
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
